Strategic Synthesis of N-(pyridazin-3-ylmethyl)ethanamine and Its Derivatives
An In-Depth Technical Guide for Medicinal Chemistry Applications Executive Summary & Strategic Importance The pyridazine ring (1,2-diazine) is a "privileged structure" in modern drug discovery, serving as a bioisostere f...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Medicinal Chemistry Applications
Executive Summary & Strategic Importance
The pyridazine ring (1,2-diazine) is a "privileged structure" in modern drug discovery, serving as a bioisostere for phenyl or pyridine rings. Its incorporation into the
LogP Modulation: The high nitrogen content lowers lipophilicity compared to benzylamines, improving water solubility.
H-Bonding Potential: The N1/N2 atoms act as specific hydrogen bond acceptors (HBAs), often engaging critical residues in kinase or GPCR pockets.
Vectorial Display: The 3-position substitution provides a unique vector for the ethylamine tail, distinct from the 2- or 4- substitution patterns of pyridines.
This guide details the robust synthesis of this core scaffold and its subsequent diversification. We prioritize Reductive Amination as the primary "high-fidelity" route for library synthesis due to its mild conditions and tolerance of functional groups.
Retrosynthetic Analysis
To access the target molecule efficiently, we analyze two primary disconnections. The choice of route depends heavily on the availability of precursors and the scale of synthesis.
Route A (Reductive Amination): Disconnection of the C-N bond via the imine. This requires 3-formylpyridazine and ethylamine.
Route B (Nucleophilic Substitution): Disconnection of the C-N bond via
displacement. This requires a 3-halomethylpyridazine and ethylamine.
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target amine.
Primary Synthetic Routes
Route A: Reductive Amination (Recommended)
Mechanism: Formation of a Schiff base (imine) followed by in situ reduction.[1]
Why this route? It avoids over-alkylation (formation of tertiary amines) which is a common plague of Route B. It is compatible with sensitive functional groups on the ring.
Reagents & Conditions
Precursor: Pyridazine-3-carbaldehyde (Note: Often stored as a hydrate or generated in situ from the alcohol via Swern oxidation due to instability).
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Catalyst: Acetic acid (AcOH).
Detailed Protocol 1: Reductive Amination
Imine Formation: In a dry round-bottom flask under
, dissolve pyridazine-3-carbaldehyde (1.0 eq) in anhydrous DCE ( concentration).
Amine Addition: Add ethylamine (1.2 eq). If using the hydrochloride salt of the amine, add TEA (1.2 eq) to free-base it.
Acid Activation: Add glacial acetic acid (1-2 drops per mmol). This catalyzes imine formation and activates the imine for reduction. Stir for 30 minutes at room temperature.
Reduction: Cool the mixture to
. Add (1.5 eq) portion-wise over 10 minutes. Note: is preferred over for safety (no cyanide) and better selectivity (doesn't reduce aldehydes, only imines).
Reaction: Allow to warm to room temperature and stir for 4-16 hours. Monitor by LC-MS (Target
).
Quench: Quench with saturated aqueous
.
Workup: Extract with DCM (
). The product is a secondary amine and may be polar; if it stays in the aqueous phase, "salt out" with NaCl or use /IPA (3:1) for extraction.[2][3]
Purification: Flash chromatography (DCM:MeOH:
, gradient 95:5:0.5 to 90:10:1).
Route B: Nucleophilic Substitution (
)
Mechanism: Direct displacement of a leaving group by the amine.
Why this route? Useful if the aldehyde is unavailable or if working on a large scale where
costs are prohibitive.
Reagents & Conditions
Precursor: 3-(Chloromethyl)pyridazine.
Amine: Ethylamine (Large Excess, 5-10 eq).
Solvent: Acetonitrile (MeCN) or THF.
Base:
or .
Detailed Protocol 2: Nucleophilic Substitution
Preparation: Dissolve 3-(chloromethyl)pyridazine (1.0 eq) in MeCN.
Amine Addition: Add a large excess of ethylamine (10 eq).
Critical Step: The excess is mandatory to statistically favor mono-alkylation over di-alkylation (formation of the tertiary amine).
Reaction: Stir at room temperature for 12 hours. Heating may accelerate the reaction but increases the risk of side reactions (e.g., quaternary ammonium salt formation).
Workup: Concentrate in vacuo to remove excess ethylamine and solvent.
Partition: Redissolve residue in DCM and wash with water/brine.
Purification: Isolate via amine-functionalized silica or standard flash chromatography as described in Route A.
Derivative Expansion (Library Synthesis)
Once
-(pyridazin-3-ylmethyl)ethanamine is synthesized, it serves as a scaffold for diversification. The secondary amine is a nucleophile ready for "capping."
Common Derivatization Reactions
Derivative Type
Reagent Class
Conditions
Med Chem Utility
Amide
Acid Chloride / Carboxylic Acid
+ TEA OR + HATU
Stability, H-bond donor/acceptor modulation.
Urea
Isocyanate
, DCM, RT
High polarity, robust H-bonding network.
Sulfonamide
Sulfonyl Chloride
, Pyridine/DCM
Metabolic stability, solubility enhancement.
Reductive Alkylation
Aldehyde
,
Creation of tertiary amines (basic centers).
Workflow Visualization
Figure 2: Divergent synthesis workflow for generating a library of pyridazine derivatives.
Troubleshooting & Optimization
Stability of Pyridazine-3-carbaldehyde
Issue: Pyridazine aldehydes are electron-deficient and prone to hydration (forming gem-diols) or Cannizzaro disproportionation in basic media.
Solution: Do not store the aldehyde for long periods. Generate it from pyridazine-3-methanol using
or Swern conditions immediately before the reductive amination.
Over-Alkylation in Route B
Issue: The product (secondary amine) is often more nucleophilic than the starting material (ethylamine), leading to the tertiary amine impurity.
Solution: Use a massive excess of ethylamine (10-20 eq). Alternatively, use a "protected" approach: React the alkyl halide with
-ethyltrifluoroacetamide, then deprotect the trifluoroacetyl group with .
Polarity and Purification
Issue: The target is a small, polar amine. It may streak on silica or remain in the aqueous layer during extraction.
Solution:
Extraction: Use continuous extraction or highly polar organic mixes (
/IPA).
Chromatography: Use DCM/MeOH saturated with
(or add 1% ).
Alternative: Isolate as the HCl salt by adding
in dioxane to the organic layer and filtering the precipitate.
References
Abdel-Rahman, A. A.-H., & El-Zeiny, M. A. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Archiv der Pharmazie. Link
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism discussing Pyridazine vs. Phenyl rings). Link
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Butera, J. A. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Advances in Heterocyclic Chemistry, 123, 245-361.[4] Link[4]
N-(pyridazin-3-ylmethyl)ethanamine structural analysis and characterization
Structural Analysis, Synthesis, and Characterization Profile[1] Executive Summary N-(pyridazin-3-ylmethyl)ethanamine represents a strategic fragment in modern medicinal chemistry, combining the physicochemical distinctiv...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Analysis, Synthesis, and Characterization Profile[1]
Executive Summary
N-(pyridazin-3-ylmethyl)ethanamine represents a strategic fragment in modern medicinal chemistry, combining the physicochemical distinctiveness of the 1,2-diazine (pyridazine) scaffold with a flexible ethylamine linker. Unlike its pyridine or phenyl analogs, the pyridazine core offers unique hydrogen-bond accepting vectors and a lowered lipophilicity profile (LogP), making it a "privileged structure" for optimizing solubility and metabolic stability in kinase inhibitors and GPCR ligands.
This technical guide provides a comprehensive structural analysis, a validated synthetic protocol via reductive amination, and a robust characterization framework designed for drug discovery applications.
Physicochemical & Structural Profiling[2]
The molecule comprises two distinct domains: the electron-deficient aromatic pyridazine ring and the basic, aliphatic ethylamine side chain . Understanding the interplay between these domains is critical for predicting behavior in biological systems.
1.1 Calculated Properties (In Silico)
Property
Value (Predicted)
Significance in Drug Design
Formula
C₇H₁₁N₃
Core building block.
MW
137.18 g/mol
Fragment-based drug discovery (FBDD) compliant (Rule of 3).
cLogP
~0.3 - 0.6
Significantly lower than benzylamine analogs; enhances aqueous solubility.
TPSA
~38 Ų
Favorable for BBB penetration (CNS active range).
H-Bond Acceptors
3 (2 ring Ns, 1 amine N)
The pyridazine Ns act as weak acceptors, crucial for active site binding.
H-Bond Donors
1 (Secondary amine NH)
Critical for salt bridge formation.
1.2 Acid-Base Chemistry (pKa Analysis)
The molecule exhibits two ionization centers with vastly different basicities, creating a specific protonation state at physiological pH (7.4).
Center A (Pyridazine Ring Ns): Weakly basic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
). The lone pairs are hybridized. Due to the adjacent nitrogen effect (alpha-effect) and electron deficiency, these nitrogens remain unprotonated at physiological pH.
Center B (Secondary Amine): Moderately basic (
).
Net State: At pH 7.4, the molecule exists predominantly as a mono-cation , protonated at the secondary amine. This is vital for formulation, as the free base is likely an oil, while the mono-hydrochloride salt is a stable solid.
Synthetic Methodology: Reductive Amination
While nucleophilic substitution (using 3-(chloromethyl)pyridazine) is possible, it is prone to over-alkylation. The Reductive Amination route is the industry standard for generating high-purity secondary amines.
2.1 Reaction Pathway
The synthesis couples pyridazine-3-carbaldehyde with ethylamine , utilizing Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is preferred over NaBH₃CN (toxic) or NaBH₄ (too reactive, reduces aldehydes) for its mildness and selectivity.
Tropylium-like rearrangement of the pyridazine ring is possible under high energy collision.
Quality Control & Stability Framework
For research and drug development, the free base is often converted to a salt to improve stability and handling.
4.1 Salt Selection
Dihydrochloride (2HCl): Highly crystalline, non-hygroscopic. Best for long-term storage.
Oxalate: Useful for purification via crystallization if the column chromatography fails.
4.2 Impurity Profile (Risk Assessment)
When sourcing or synthesizing this building block, specific impurities must be monitored:
Bis-alkylation: Formation of tertiary amine (N,N-diethyl...). Control: Use excess ethylamine.
Hydrazine Residues: If the starting material was made via hydrazine condensation, trace hydrazine (genotoxic) must be quantified.
Figure 2: Analytical decision tree for quality assurance of the synthesized scaffold.
References
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Pyridazines as privileged scaffolds and bioisosteres).
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context: Physicochemical properties of diazines). Link
PubChem Compound Summary. (2024). Pyridazine Properties and Analogs. National Center for Biotechnology Information. Link
Foundational
The Pyridazine Advantage: Strategic Targeting in Modern Drug Discovery
Executive Summary: The 1,2-Diazine Pharmacophore In the landscape of heterocyclic medicinal chemistry, the pyridazine (1,2-diazine) scaffold has evolved from a mere bioisostere of pyridine to a "privileged structure" dri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The 1,2-Diazine Pharmacophore
In the landscape of heterocyclic medicinal chemistry, the pyridazine (1,2-diazine) scaffold has evolved from a mere bioisostere of pyridine to a "privileged structure" driving high-potency therapeutics. Unlike its 1,3- (pyrimidine) and 1,4- (pyrazine) isomers, pyridazine offers a unique dipole moment (3.95 D) and the capacity for specific hydrogen-bonding interactions via its adjacent nitrogen atoms.
This guide analyzes the therapeutic utility of pyridazine-based compounds, focusing on two high-value biological targets: c-Met kinase (Oncology) and Phosphodiesterase 3/4 (Inflammation/Cardiovascular). We provide mechanistic insights, validated experimental protocols, and structural data to support drug development workflows.
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a critical target for non-small cell lung cancer (NSCLC), particularly in patients harboring MET exon 14 skipping mutations.[1][2]
Mechanism of Action: ATP-Competitive Inhibition
Pyridazine-based inhibitors, such as Tepotinib , function as Type I ATP-competitive inhibitors. The pyridazinone ring system is crucial for orienting the molecule within the ATP-binding pocket of the kinase.
Binding Mode: The carbonyl oxygen of the pyridazinone moiety typically accepts a hydrogen bond from the backbone amide of Asp1222 (part of the activation loop or hinge region), while the aromatic system engages in
-stacking interactions with Tyr1230.
Selectivity: The scaffold allows for high selectivity (>200-fold) for c-Met over homologous kinases like IRAK4 or TrkA, reducing off-target toxicity.
Signaling Pathway Visualization
Inhibition of c-Met blocks downstream effectors including the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways.
Figure 1: c-Met signaling cascade and the intervention point of pyridazine-based inhibitors.
Secondary Target: Phosphodiesterase (PDE) 3/4
Pyridazinones are potent inhibitors of cyclic nucleotide phosphodiesterases (PDEs), enzymes that hydrolyze cAMP and cGMP. Zardaverine represents a dual-selective PDE3/4 inhibitor utilized in respiratory and anti-cancer research.
Mechanistic Causality
Dual Inhibition: By inhibiting both PDE3 (cGMP-inhibited) and PDE4 (cAMP-specific), zardaverine induces a synergistic elevation of intracellular cAMP.
Therapeutic Outcome: In smooth muscle (bronchi/vasculature), elevated cAMP leads to relaxation (bronchodilation). In immune cells (macrophages), it suppresses TNF-
release, providing anti-inflammatory efficacy.
Comparative Potency Data
Compound
Scaffold Type
Target
IC50 (M)
Primary Indication
Zardaverine
Pyridazinone
PDE3 / PDE4
0.58 / 0.79
Asthma / HCC Research
Rolipram
Pyrrolidinone
PDE4
0.17
Inflammation (Reference)
Milrinone
Pyridone
PDE3
0.42
Heart Failure
Data Source: Validated against standard pharmacological assays [1, 2].
Technical Deep Dive: Experimental Protocols
To ensure reproducibility in developing pyridazine therapeutics, we present a validated synthetic route and a biochemical assay.
Chemical Synthesis: The Pyridazinone Scaffold
The most robust method for generating the 6-aryl-3(2H)-pyridazinone core is the condensation of
-keto acids with hydrazine.
Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol validates the IC50 of a pyridazine candidate against c-Met.
Materials:
Recombinant human c-Met kinase domain.
Fluorescein-labeled poly-GT substrate.
Terbium-labeled anti-phosphotyrosine antibody.
ATP (Km concentration).
Step-by-Step Workflow:
Preparation: Dilute compounds (start at 10
M, 1:3 serial dilution) in kinase buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.01% Brij-35).
Incubation: Add 5
L of compound + 5 L of c-Met enzyme/Substrate mix to a 384-well plate. Incubate for 15 min at RT.
Reaction Start: Add 5
L of ATP solution. Shake for 1 min. Incubate for 60 min at RT.
Detection: Add 10
L of EDTA/Tb-Antibody detection mix to stop the reaction.
Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode reader (Ex: 340 nm, Em: 495 nm/520 nm).
Analysis: Calculate the TR-FRET ratio (520/495) and fit data to a sigmoidal dose-response curve to determine IC50.
References
Schudt, C., et al. (1991). Zardaverine as a selective inhibitor of phosphodiesterase isozymes.[3][4][5] Biochemical Pharmacology.[2]
Sun, L., et al. (2014).[5] Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma.[5] PLoS ONE.
Bladt, F., et al. (2013). The c-Met Inhibitor Tepotinib (EMD 1214063). Clinical Cancer Research.
Jaballah, M. Y., et al. (2017).[6] Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.[6][7][8][9][10] Drug Research.[6][9]
Gomez, N., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents.[6][7][8][9][10] European Journal of Medicinal Chemistry.[9][10]
Precision Quantum Chemical Profiling of Pyridazinone Scaffolds
An In-Depth Technical Guide for Drug Discovery Executive Summary Pyridazinone derivatives (specifically 3(2H)-pyridazinones) represent a "privileged structure" in medicinal chemistry, exhibiting broad-spectrum bioactivit...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Discovery
Executive Summary
Pyridazinone derivatives (specifically 3(2H)-pyridazinones) represent a "privileged structure" in medicinal chemistry, exhibiting broad-spectrum bioactivity ranging from cardiotonic (PDE III inhibitors) to anticancer (VEGFR-2 inhibition) effects.[1] However, their efficacy is governed by subtle electronic features—specifically lactam-lactim tautomerism and frontier orbital distributions—that classical medicinal chemistry often overlooks.
This guide provides a rigorous, self-validating computational framework for characterizing these derivatives. As a Senior Application Scientist, I have structured this not merely as a list of commands, but as a strategic workflow to ensure your in silico predictions correlate with in vitro reality.
Part 1: Computational Architecture & Theory
To achieve publication-quality data that holds up to experimental scrutiny, the choice of Hamiltonian and basis set is non-negotiable. While B3LYP is the historical standard, modern drug discovery requires accounting for long-range dispersion interactions, particularly when modeling ligand-protein binding.
1.1 The Functional Choice: Beyond B3LYP
For pyridazinone scaffolds, which often contain aromatic rings (phenyl, benzyl substituents) and heteroatoms, dispersion forces are critical.
Standard Protocol:B3LYP is acceptable for basic geometry optimization and vibrational frequency analysis.
Advanced Protocol (Recommended):
B97X-D or M06-2X . These range-separated hybrid functionals include dispersion corrections essential for accurately predicting the stacking interactions often seen in pyridazinone-target complexes.
1.2 Basis Set Selection
Optimization:6-31G(d,p) is the minimum acceptable standard.
Single Point Energy (SPE) & Properties:6-311++G(d,p) .[2] The diffuse functions (++) are mandatory for pyridazinones to correctly model the lone pair electrons on the
bridge and the carbonyl oxygen, which are the primary hydrogen bond acceptors.
1.3 Solvation Models
Gas-phase calculations are irrelevant for biological systems. You must use the IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density) set to water (
) or physiological fluid parameters.
Table 1: Recommended Computational Levels for Pyridazinones
Task
Functional
Basis Set
Solvation
Justification
Geometry Opt
B3LYP or B97X-D
6-31G(d,p)
Gas/PCM
Balance between speed and structural accuracy.
FMO / MEP
B97X-D
6-311++G(d,p)
IEF-PCM (Water)
Diffuse functions capture lone-pair electron density accurately.
Tautomerism
M06-2X
6-311++G(2d,2p)
SMD (Water)
M06-2X handles proton transfer barriers better than B3LYP.
UV-Vis (TD-DFT)
CAM-B3LYP
6-311++G(d,p)
IEF-PCM (EtOH)
Range-separation required for Charge Transfer (CT) states.
Part 2: The Tautomerism Challenge
The defining feature of 3(2H)-pyridazinones is the equilibrium between the lactam (keto) and lactim (enol) forms. Ignoring this leads to incorrect docking poses.
The Reality: In the gas phase and polar solvents, the lactam (2H-form) is thermodynamically dominant due to the high resonance stabilization energy of the amide-like linkage.
The Trap: Substituents at position 4 or 5 can shift this equilibrium. You must calculate the Boltzmann distribution of tautomers before docking.
Tautomer Stability Validation Workflow
The following diagram outlines the logic for determining the bioactive tautomer.
Caption: Logic flow for selecting the correct tautomeric state prior to molecular docking.
Part 3: Electronic Descriptors & Reactivity
Once the stable conformer is isolated, we characterize its reactivity using Global Reactivity Descriptors derived from Koopmans' theorem. These descriptors correlate directly with biological activity (IC50 values).
3.1 Frontier Molecular Orbitals (FMO)
HOMO (Highest Occupied Molecular Orbital): Located typically on the pyridazinone ring nitrogen and oxygen. Represents the electron donor capacity.
LUMO (Lowest Unoccupied Molecular Orbital): Often delocalized over the pyridazinone and attached phenyl rings. Represents electron acceptor capacity.
Band Gap (
):.
Insight: A lower gap implies a "softer" molecule, which is generally more polarizable and more reactive toward biological receptors.
3.2 Molecular Electrostatic Potential (MEP)
MEP maps are vital for visualizing the "lock and key" mechanism.
Red Regions (Negative Potential): The Carbonyl Oxygen (
) and Imine Nitrogen (). These are H-bond acceptors.
Blue Regions (Positive Potential): The
group (if unsubstituted) and aromatic hydrogens. These are H-bond donors.
Table 2: Key Reactivity Descriptors for QSAR Modeling
Descriptor
Formula
Biological Significance
Chemical Potential ()
Tendency of electrons to escape.
Chemical Hardness ()
Resistance to charge transfer.[3] Harder molecules are more stable/less toxic.
Electrophilicity Index ()
Capacity to accept electrons; correlates with covalent binding potential.
Part 4: Integrated Protocol (Structure to QSAR)
This protocol ensures reproducibility. It assumes the use of Gaussian 16, but is adaptable to ORCA or GAMESS.
Step 1: Pre-Optimization Screening
Draw structures in ChemDraw/Avogadro.
Perform a conformer search (MMFF94 force field) to find the global minimum geometry. Do not skip this; DFT cannot fix a bad starting conformer.
Step 2: DFT Optimization & Frequency Calculation
Run the optimization with frequency analysis to ensure no imaginary frequencies (NImag=0).
Validation: If an imaginary frequency exists, animate the mode. If it corresponds to a methyl rotation, it may be ignored; if it is a ring distortion, the structure is a transition state, not a minimum.
Step 3: Descriptor Extraction
Extract HOMO/LUMO energies (in Hartree) and convert to eV (
). Calculate descriptors from Table 2.
Step 4: Molecular Docking Preparation
Convert the optimized DFT output (.log or .out) to .pdb or .mol2.
Assign Gasteiger charges (or use RESP charges from the DFT calculation for higher accuracy).
Define the grid box around the active site of the target protein (e.g., VEGFR-2, PDB ID: 2RL5).
Experimental Workflow Diagram
Caption: End-to-end computational workflow from structural drawing to biological correlation.
Part 5: Case Study & Applications
Recent studies on piperazinyl-methyl-3(2H)-pyridazinones demonstrate the power of this workflow.[4]
Observation: Derivatives with electron-donating groups (e.g., -OMe) on the phenyl ring showed higher cytotoxicity against lung cancer lines (A549).
DFT Correlation: The HOMO energy levels in these derivatives were elevated, reducing the band gap. This increased "softness" facilitated stronger
stacking interactions with the amino acid residues in the active site of the target enzyme.
MEP Analysis: The negative potential on the pyridazinone oxygen was found to be the critical anchor point. Docking studies confirmed that this oxygen forms a hydrogen bond with the backbone of the receptor, a prediction perfectly aligned with the MEP maps generated at the B3LYP/6-311++G(d,p) level.
References
Tautomerism Study: Emamian, S. R., et al. (2014).[5][6] Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling.[5]
Anticancer & DFT: Gürsoy, E., et al. (2023). Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. ResearchGate.
MEP & Reactivity: Bounekhel, M., et al. (2019). Molecular electrostatic potential of pyridazinone compounds using DFT/6-31G (d,p) calculation level. ResearchGate.
Antibacterial & Docking: Al-Salahi, R., et al. (2019). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.[7][8] Molecules (MDPI).
General Review: Asif, M. (2016). Various Chemical and Biological Activities of Pyridazinone Derivatives.[1][4][7][9][10][11][12][13][14] Scholars Research Library.
Application Note: Evaluation of Pyridazine-Methylamine Scaffolds in Antimicrobial Discovery
Executive Summary & Compound Profile N-(pyridazin-3-ylmethyl)ethanamine represents a class of "privileged structures" in medicinal chemistry.[1] The pyridazine ring (1,2-diazine) acts as a bioisostere for phenyl or pyrid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
N-(pyridazin-3-ylmethyl)ethanamine represents a class of "privileged structures" in medicinal chemistry.[1] The pyridazine ring (1,2-diazine) acts as a bioisostere for phenyl or pyridine rings, offering improved water solubility and unique hydrogen-bonding capabilities (two adjacent nitrogen atoms). In antimicrobial research, this scaffold is often utilized as a "lead fragment" or linker moiety in Fragment-Based Drug Discovery (FBDD) targeting bacterial DNA gyrase or enoyl-ACP reductase.[1]
This guide details the specific protocols for solubilizing, screening, and validating the antimicrobial efficacy of this compound according to CLSI M07-A10 standards.
High water solubility; low risk of precipitation in media.[1]
pKa
~7.5 - 8.5 (Amine)
Critical: Will exist as a cation at physiological pH (7.4).[1]
State
Hygroscopic Oil or Low-Melting Solid
Requires desiccation; weigh rapidly or use volumetric handling.[1]
Chemical Handling & Stock Preparation
Objective: Create a stable, standardized stock solution to prevent experimental drift caused by compound degradation or precipitation.
Rationale (Expertise)
As a secondary amine, N-(pyridazin-3-ylmethyl)ethanamine is prone to oxidation and carbonate formation upon exposure to air.[1] It is also basic; dissolving it directly in unbuffered water may shift the pH of the growth medium, causing false-positive inhibition. Dimethyl Sulfoxide (DMSO) is the required solvent to ensure sterility and stability.[1]
Protocol: 100 mM Stock Preparation
Weighing: Weigh approximately 13.7 mg of the compound into a sterile, pre-tared 1.5 mL microcentrifuge tube.
Note: If the compound is an HCl salt, adjust weight to account for the counter-ion (MW salt / MW free base).
Solubilization: Add sterile 100% DMSO to achieve exactly 100 mM concentration.
Sterilization: Do not filter sterilize small volumes (loss of compound). DMSO at >10% is self-sterilizing.[1]
Storage: Aliquot into 20 µL volumes in amber tubes. Store at -20°C. Do not freeze-thaw more than 3 times.
Protocol A: High-Throughput MIC Determination
Standard: Clinical and Laboratory Standards Institute (CLSI) M07-A10 [1].[1][2]
Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens.
Experimental Logic
We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[1] The "cation adjustment" (Ca²⁺ and Mg²⁺) is vital because pyridazine derivatives can chelate divalent cations.[1] Unadjusted media may yield artificially low MICs (false potency) by destabilizing the bacterial outer membrane.[1]
Workflow Diagram
Caption: Figure 1. Broth Microdilution Workflow. Final assay concentration of DMSO is 1%, ensuring no solvent toxicity.
Step-by-Step Procedure
Intermediate Dilution:
Dilute the 100 mM DMSO stock 1:50 into CAMHB to generate a 2 mM working solution (2% DMSO).
Controls: Col 11 is Growth Control (Media + Bacteria + DMSO).[1] Col 12 is Sterility Control (Media only).[1]
Inoculum Preparation:
Suspend fresh colonies (e.g., E. coli ATCC 25922) in saline to 0.5 McFarland turbidity (~1.5 × 10⁸ CFU/mL).
Dilute this suspension 1:150 in CAMHB to reach ~1 × 10⁶ CFU/mL.
Assay Initiation:
Add 50 µL of the diluted inoculum to wells in columns 1–11.
Final System: Compound concentration is halved (max 500 µM), Bacterial density is 5 × 10⁵ CFU/mL, DMSO is 1%.
Incubation: 35°C ± 2°C for 16–20 hours (ambient air).
Data Interpretation:
MIC: The lowest concentration with no visible growth (button formation).[1]
Note: If the pyridazine compound is colored (often yellow/orange), use Resazurin (Alamar Blue) dye to assist reading. A shift from Blue (oxidized) to Pink (reduced) indicates viable bacteria.[1]
Pyridazine amines can interact with mammalian ion channels.[1] A "hit" that kills E. coli at 10 µM but kills HEK293 cells at 5 µM is a toxic false positive.[1]
Procedure (MTT Assay)
Seeding: Seed HEK293 or HepG2 cells (5,000 cells/well) in DMEM + 10% FBS. Incubate 24h to adhere.
Treatment: Remove media. Add fresh media containing N-(pyridazin-3-ylmethyl)ethanamine (serial dilutions from 500 µM).
Once data is collected, use this logic flow to categorize the compound.
Caption: Figure 2. Decision tree for promoting a fragment hit to a lead compound.
References
Clinical and Laboratory Standards Institute (CLSI). (2015).[1][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2][3] Wayne, PA.[1]
PubChem. (2023).[1][4] N-(pyridazin-3-ylmethyl)ethanamine Compound Summary. National Center for Biotechnology Information.[1]
Butnarasu, C., et al. (2022). Pyridazine-based small molecules as privileged scaffolds in medicinal chemistry.[1] European Journal of Medicinal Chemistry.[1][5] (Contextual grounding for pyridazine bioactivity).
Rathish, I. G., et al. (2012).[5] Synthesis and evaluation of anticancer and antimicrobial activity of some novel pyridazine derivatives.[1][5][6][7][8][9] European Journal of Medicinal Chemistry.[1][5]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity Quantification of N-(pyridazin-3-ylmethyl)ethanamine in Biological Matrices via LC-MS/MS
Executive Summary & Scientific Rationale
Analyte Profile: N-(pyridazin-3-ylmethyl)ethanamine (CAS: 100962-67-0) is a low-molecular-weight (MW: 137.18 Da), polar, secondary amine utilized as a pharmacophore fragment in kinase inhibitors and GPCR ligands.
The Analytical Challenge:
High Polarity: The combination of the pyridazine ring and the secondary amine results in a low LogP (predicted < 1.0), causing poor retention on standard C18 reversed-phase columns and potential elution in the void volume where ion suppression is highest.
Matrix Interference: As a small basic amine, it is susceptible to severe signal suppression from endogenous plasma phospholipids (glycerophosphocholines) if not adequately removed.
The Solution:
This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) .
Why MCX? It leverages the basicity of the secondary amine (pKa ~9.5) to lock the analyte onto the sorbent via ionic interaction while washing away neutral and acidic interferences.
Why HILIC? It provides superior retention for polar cations compared to C18 and utilizes high-organic mobile phases that enhance electrospray ionization (ESI) efficiency.
Physicochemical Profile & Method Strategy
Property
Value / Description
Impact on Method Design
Molecular Formula
C₇H₁₁N₃
Monoisotopic Mass: 137.09 Da
Ionization
Positive ESI [M+H]⁺
Precursor ion: m/z 138.1
pKa (Predicted)
~2.3 (Pyridazine N), ~9.8 (Amine N)
Analyte is cationic at pH < 8.0. Ideal for MCX retention.
LogP
~0.5 (Polar)
Requires HILIC or PFPP column for retention.
Solubility
High in water/methanol
Diluents must match initial mobile phase conditions.
Experimental Protocol
Reagents and Materials[1][2][3][4]
Internal Standard (IS): N-(pyridazin-3-ylmethyl)propan-1-amine (Structural Analog) or N-(pyridazin-3-ylmethyl)ethanamine-d5 (SIL-IS).
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX or Agilent Bond Elut Plexa PCX), 30 mg/1 cc.[1]
LC Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.[1]
Rationale: Protein precipitation (PPT) leaves too many phospholipids. LLE is inefficient due to the analyte's polarity. MCX provides the highest cleanliness.
Pre-treatment: Aliquot 100 µL plasma. Add 20 µL IS working solution. Add 100 µL 4% H₃PO₄ (aq). Vortex.
Mechanism:[2] Acidification ensures the secondary amine is fully protonated (positively charged) to bind to the cation exchange sorbent.
Conditioning: Condition SPE cartridge with 1 mL Methanol, then 1 mL Water.[1]
Loading: Load the pre-treated sample (~220 µL) onto the cartridge at low vacuum (~2-3 psi).
Wash 1 (Acidic/Hydrophilic): Wash with 1 mL 2% Formic Acid in Water.
Removal: Removes proteins and polar neutral interferences.[3] Analyte stays bound via ion exchange.
Wash 2 (Organic/Neutral): Wash with 1 mL Methanol.
Removal: Removes hydrophobic neutrals and phospholipids. Analyte stays bound.
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.
Mechanism:[2] High pH deprotonates the amine, breaking the ionic bond and releasing the analyte.
Reconstitution: Evaporate eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water (10 mM Ammonium Formate).
LC-MS/MS Conditions (HILIC Mode)
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
experimental design for evaluating the anti-inflammatory effects of pyridazines
An Application Guide for the Preclinical Evaluation of Novel Pyridazine Compounds as Anti-Inflammatory Agents Introduction: Targeting Inflammation with Pyridazine Scaffolds Inflammation is a fundamental, protective biolo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Preclinical Evaluation of Novel Pyridazine Compounds as Anti-Inflammatory Agents
Introduction: Targeting Inflammation with Pyridazine Scaffolds
Inflammation is a fundamental, protective biological response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] However, its dysregulation is a key driver in the pathogenesis of numerous chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[2][3] The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory cascade, orchestrating the expression of a wide array of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[4][5][6]
The pyridazine core has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities.[7][8] Notably, the structural versatility of the pyridazine ring makes it an attractive starting point for the rational design of novel anti-inflammatory agents, with some derivatives reported to inhibit key inflammatory mediators and pathways.[3][9]
This application guide provides a comprehensive, tiered experimental framework for researchers, scientists, and drug development professionals to robustly evaluate the anti-inflammatory potential of novel pyridazine compounds. The workflow progresses from high-throughput in vitro screening to determine initial efficacy and mechanism of action, to in vivo validation to confirm physiological relevance and therapeutic potential.
A Tiered Strategy for Comprehensive Evaluation
A successful preclinical evaluation campaign relies on a logical progression from simple, high-throughput cellular assays to more complex, physiologically relevant animal models. This strategy allows for early identification of potent compounds, elucidation of their mechanism of action, and cost-effective decision-making before committing to resource-intensive in vivo studies.
Fig 1. Tiered experimental workflow for evaluating pyridazine anti-inflammatory effects.
PART I: In Vitro Evaluation of Anti-Inflammatory Activity
The initial phase focuses on using a well-established cellular model of inflammation to screen compounds for activity, determine their potency, and investigate their molecular mechanism.
Rationale and Model System
In vitro assays offer a rapid, cost-effective, and reproducible method for initial screening.[2] The lipopolysaccharide (LPS)-stimulated macrophage model is the gold standard for this purpose. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a robust inflammatory response that closely mimics the initial stages of bacterial infection.[10][11] Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages) are suitable for these studies.[12][13]
Key Inflammatory Signaling Pathways
The activation of TLR4 by LPS converges on two primary signaling cascades that are critical for the inflammatory gene expression program.[11] Understanding these pathways is essential for designing mechanistic studies.
The Canonical NF-κB Pathway: In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[14] Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[15] This unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[4][6][16]
The MAPK Pathways: A parallel cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs), such as p38 and ERK.[17] These kinases phosphorylate various transcription factors and enzymes, contributing to both the transcription and stabilization of inflammatory mediator mRNAs.[5][18]
Fig 3. Generalized overview of a Mitogen-Activated Protein Kinase (MAPK) cascade.
Protocols: In Vitro Assays
Protocol 1: Cell Viability Assay (MTT/XTT)
Causality: It is critical to first assess the cytotoxicity of the pyridazine compounds. A reduction in inflammatory mediators could be due to cell death rather than a specific anti-inflammatory effect. This assay ensures that the concentrations used in subsequent experiments are non-toxic.
Methodology:
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours to allow adherence.
Compound Treatment: Prepare serial dilutions of the pyridazine compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Triton X-100).
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select compound concentrations that exhibit >90% viability for further assays.
Protocol 2: Nitric Oxide (NO) Production - Griess Assay
Causality: Overproduction of nitric oxide by iNOS is a hallmark of inflammation. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, providing a quantitative measure of iNOS activity.
[13]
Methodology:
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate as described above. After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of the pyridazine compounds.
Pre-incubation: Pre-incubate the cells with the compounds for 1 hour at 37°C.
Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Include a vehicle control (LPS + vehicle) and a positive control drug (e.g., L-NAME).
Incubation: Incubate the plate for 24 hours at 37°C.
Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
Griess Reaction:
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.
* Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
[19] * Incubate for another 10 minutes at room temperature.
Measurement: Read the absorbance at 540 nm.
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ value for each active compound.
Causality: Cytokines like TNF-α and IL-6 are potent mediators of the inflammatory response. [15]A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method to quantify the secretion of these proteins from LPS-stimulated cells.
[20][21]
Methodology (General Sandwich ELISA Protocol):
Plate Coating: Dilute the capture antibody (e.g., anti-mouse TNF-α) in coating buffer and add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.
[20]2. Blocking: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., PBS with 10% FBS) to each well and incubate for 1-2 hours at room temperature.
[22]3. Sample/Standard Addition: Wash the plate. Add 100 µL of cell culture supernatants (collected from the same experiment as the Griess assay) and serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody (e.g., biotinylated anti-mouse TNF-α) to each well. Incubate for 1-2 hours at room temperature.
[20]5. Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature, protected from light.
Substrate Development: Wash the plate thoroughly. Add 100 µL of TMB Substrate Solution to each well. Incubate until a color change is observed (5-15 minutes).
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
Measurement: Read the absorbance at 450 nm.
Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the cytokine standards. Interpolate the concentration of the cytokine in the samples from this curve and calculate the IC₅₀ for each compound.
[21]
Protocol 4: Mechanism of Action - Western Blot Analysis
Causality: To determine if the anti-inflammatory effects are mediated by the inhibition of NF-κB or MAPK pathways, Western blotting can be used to measure the phosphorylation status of key signaling proteins. Phosphorylation is a direct indicator of pathway activation. For example, detecting phosphorylated p65 (at Ser536) indicates NF-κB activation.
[23][24]
Methodology:
Cell Culture and Treatment: Plate RAW 264.7 cells in 6-well plates. Treat with pyridazine compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes for pathway activation).
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin).
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the inhibitory effect of the compounds on pathway activation.
Table 1: Summary of Hypothetical In Vitro Data for Pyridazine Compounds
Compound ID
Cytotoxicity (CC₅₀, µM)
NO Inhibition (IC₅₀, µM)
TNF-α Inhibition (IC₅₀, µM)
Pyridazine-001
>100
12.5
15.2
Pyridazine-002
>100
2.1
3.5
Pyridazine-003
15.8
8.4
9.1
Dexamethasone (Control)
>100
0.5
0.2
PART II: In Vivo Validation of Anti-Inflammatory Efficacy
Compounds that demonstrate significant potency and a favorable cytotoxicity profile in vitro should be advanced to in vivo models. These studies are essential to evaluate the compound's efficacy within a complex biological system, providing insights into its pharmacodynamic and pharmacokinetic properties.
[25][26]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Causality: This is a classic and highly reproducible model of acute, localized inflammation. [27]The subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be physically measured. [28]This model is particularly useful for evaluating NSAID-like activity.
[29]
Methodology:
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
Grouping: Randomly divide animals into groups (n=6 per group):
Group I: Vehicle Control (e.g., Saline or 0.5% CMC)
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
Group III-V: Test Groups (Pyridazine compound at various doses, e.g., 10, 30, 100 mg/kg, p.o.)
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This is the V₀ measurement.
[27]4. Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each animal.
[30]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
[28][30]7. Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Then, calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group.
Protocol 6: LPS-Induced Systemic Inflammation in Mice
Causality: This model assesses the ability of a compound to suppress a systemic inflammatory response, often referred to as a "cytokine storm." [31]A non-lethal dose of LPS is administered to induce a transient, robust increase in circulating pro-inflammatory cytokines, which can be measured in the serum. This model is highly relevant for conditions involving systemic inflammation.
[32]
Methodology:
Animal Acclimatization and Grouping: Use C57BL/6 mice and group them as described in the paw edema model.
Drug Administration: Administer the vehicle, positive control (e.g., Dexamethasone, 5 mg/kg, i.p.), or test compounds 1 hour prior to LPS challenge.
LPS Challenge: Administer LPS via intraperitoneal (i.p.) injection at a dose of 1-5 mg/kg.
Blood Collection: At a peak time point for cytokine release (typically 2-4 hours post-LPS), collect blood via cardiac puncture under anesthesia.
[31]5. Serum Preparation: Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the serum using the ELISA protocol described in Part I.
Analysis: Compare the serum cytokine levels in the treated groups to the vehicle control group and calculate the percentage reduction.
Table 2: Summary of Hypothetical In Vivo Data for Pyridazine-002
Model
Parameter
Result (% Inhibition)
Carrageenan Paw Edema
Paw Edema at 3 hr (30 mg/kg, p.o.)
58%
LPS-Induced Inflammation
Serum TNF-α (30 mg/kg, i.p.)
65%
LPS-Induced Inflammation
Serum IL-6 (30 mg/kg, i.p.)
72%
Conclusion and Future Directions
This application note outlines a systematic and robust workflow for the preclinical evaluation of pyridazine derivatives as potential anti-inflammatory therapeutics. By integrating in vitro screening for potency and mechanism with in vivo models for physiological efficacy, researchers can efficiently identify and characterize promising lead candidates. The protocols provided are based on well-validated, standard methods in the field, ensuring data integrity and comparability.
Further investigation for promising lead compounds could involve more complex chronic inflammation models (e.g., collagen-induced arthritis), detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and target deconvolution efforts to precisely identify the molecular binding partners of the active pyridazine compounds.
References
Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. [Link]
Nuvisan. Advanced in vivo inflammation & immunology models | Preclinical CRO Services. [Link]
Lawrence, T. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Clinical Investigation. [Link]
Morris, C. J. (2003). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
Saggini, R., & Pellegrino, R. (2024). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Journal of Inflammation Research. [Link]
Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. [Link]
Saggini, R., & Pellegrino, R. (2024). MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION. International Journal of Infection. [Link]
Schwerk, P., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. [Link]
Zhang, Q., et al. (2024). MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential. Frontiers in Immunology. [Link]
Bautista-Hernandez, L. A., et al. (2020). Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. ImmunoHorizons. [Link]
Kaminska, B. (2005). MAPKs and their relevance to arthritis and inflammation. Rheumatology. [Link]
Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. European Journal of Medicinal Plants. [Link]
Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. [Link]
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
Gąsiorowski, K., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences. [Link]
Das, R. (2021). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. ResearchGate. [Link]
Creative Diagnostics. The NF-kB Signaling Pathway. [Link]
Sowjanya, G. (2021). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
Coderre, T. J. (2020). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
Labcorp. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]
Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. [Link]
Lee, S., et al. (2020). Lipopolysaccharide-Induced Vascular Inflammation Model on Microfluidic Chip. Micromachines. [Link]
Al-Ostath, A. I. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ResearchGate. [Link]
Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Inflammation Research. [Link]
Zi, Z. (2013). LPS-induced inflammation - can anyone help?. ResearchGate. [Link]
Dobrovolskaia, M. A. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]
IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]
Li, R., et al. (2018). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Experimental and Therapeutic Medicine. [Link]
Slideshare. (2018). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]
Institute for In Vitro Sciences, Inc. Anti-Inflammatory Screen. [Link]
National Cancer Institute. (2020). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. NCBI. [Link]
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]
Kaur, S., et al. (2010). Ser276 Phosphorylation of NF-kB p65 by MSK1 Controls SCF Expression in Inflammation. Journal of Immunology. [Link]
Synthetic Routes to Pyrrolo[1,2-b]pyridazines via Cycloaddition Reactions: An Application and Protocol Guide
Introduction: The Significance of the Pyrrolo[1,2-b]pyridazine Scaffold The pyrrolo[1,2-b]pyridazine nucleus is a privileged N-bridgehead heterocyclic system that has garnered considerable attention from the medicinal an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Pyrrolo[1,2-b]pyridazine Scaffold
The pyrrolo[1,2-b]pyridazine nucleus is a privileged N-bridgehead heterocyclic system that has garnered considerable attention from the medicinal and materials science communities.[1][2] This aromatic scaffold is a key structural motif in a variety of compounds exhibiting a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3][4] Furthermore, derivatives of this heterocyclic system have been investigated for their unique fluorescent properties, suggesting potential applications in sensors, lasers, and other optoelectronic devices.[5] The diverse applications of pyrrolo[1,2-b]pyridazines underscore the importance of robust and efficient synthetic methodologies for their construction. Among the various synthetic strategies, cycloaddition reactions, particularly 1,3-dipolar cycloadditions, have emerged as a powerful and versatile tool for the regioselective synthesis of this important heterocyclic core.[5][6]
This technical guide provides a detailed overview of the primary cycloaddition strategies for the synthesis of pyrrolo[1,2-b]pyridazines, with a focus on practical, field-proven protocols for researchers, scientists, and drug development professionals.
The most prevalent and effective approach for the synthesis of the pyrrolo[1,2-b]pyridazine ring system is the [3+2] cycloaddition reaction. This reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile), typically an alkyne or an alkene, to form a five-membered ring. In the context of pyrrolo[1,2-b]pyridazine synthesis, the 1,3-dipole is generated from a pyridazine precursor, and its reaction with a suitable dipolarophile constructs the fused pyrrole ring. Two principal classes of 1,3-dipoles are employed for this purpose: pyridazinium ylides and mesoionic oxazolo-pyridazinones (also known as münchnones).
Mechanism and Regioselectivity
The [3+2] cycloaddition reaction is a type of pericyclic reaction, and its mechanism is often concerted, proceeding through a single, cyclic transition state.[7] The regioselectivity of the reaction, which dictates the orientation of the dipole and dipolarophile in the product, is a crucial aspect. For non-symmetrical dipolarophiles, such as methyl or ethyl propiolate, the cycloaddition of pyridazinium ylides and mesoionic oxazolo-pyridazinones has been shown to be highly regioselective.[2][6] This selectivity is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile, with frontier molecular orbital (FMO) theory often being used to predict the outcome.[7]
Route 1: 1,3-Dipolar Cycloaddition of Pyridazinium Ylides
The 1,3-dipolar cycloaddition of pyridazinium ylides with activated alkynes is a cornerstone for the synthesis of pyrrolo[1,2-b]pyridazines.[8] Pyridazinium ylides are reactive intermediates that are typically generated in situ from the corresponding pyridazinium salts by deprotonation with a base.[9]
Generation of Pyridazinium Ylides
The general workflow for the generation of pyridazinium ylides and their subsequent cycloaddition is depicted below. The process begins with the N-alkylation of a pyridazine derivative with an α-halo ketone to form a pyridazinium salt. This salt is then treated with a base, such as triethylamine (TEA), to generate the pyridazinium ylide, which immediately reacts with the dipolarophile present in the reaction mixture.
Caption: Workflow for Pyrrolo[1,2-b]pyridazine Synthesis via Pyridazinium Ylides.
Protocol 1: Synthesis of Pyrrolo[1,2-b]pyridazines via Pyridazinium Ylides
This protocol describes a general one-pot procedure for the synthesis of pyrrolo[1,2-b]pyridazines starting from pyridazine, an α-bromoacetophenone, and an acetylenic dipolarophile.
Materials:
Pyridazine
Substituted 2-bromoacetophenone
Dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate
Triethylamine (TEA)
Anhydrous solvent (e.g., toluene, acetonitrile)
Standard glassware for organic synthesis
Magnetic stirrer and heating mantle
Procedure:
To a solution of pyridazine (1.0 mmol) and the substituted 2-bromoacetophenone (1.0 mmol) in the anhydrous solvent (20 mL) in a round-bottom flask, add the acetylenic dipolarophile (1.2 mmol).
Stir the mixture at room temperature for 10-15 minutes.
Add triethylamine (1.5 mmol) dropwise to the reaction mixture.
Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcome:
The initial [3+2] cycloaddition yields a dihydropyrrolo[1,2-b]pyridazine intermediate, which often undergoes spontaneous oxidative dehydrogenation under the reaction conditions or during workup to afford the final aromatic pyrrolo[1,2-b]pyridazine product.[6]
Data Summary: Scope of the Pyridazinium Ylide Cycloaddition
The following table summarizes the synthesis of various pyrrolo[1,2-b]pyridazine derivatives using the pyridazinium ylide approach with different dipolarophiles.
Route 2: 1,3-Dipolar Cycloaddition of Mesoionic Oxazolo-pyridazinones (Münchnones)
An alternative and highly effective route to pyrrolo[1,2-b]pyridazines involves the 1,3-dipolar cycloaddition of mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides, commonly referred to as münchnones.[10][11] These mesoionic compounds are also generated in situ and react with acetylenic dipolarophiles to yield the desired heterocyclic scaffold.[12]
Generation of Mesoionic Oxazolo-pyridazinones
The generation of these mesoionic 1,3-dipoles is typically achieved by the action of a dehydrating agent, such as acetic anhydride, on 3(2H)-pyridazinone acids.[2][13] The resulting münchnone undergoes a [3+2] cycloaddition with an alkyne, followed by the elimination of carbon dioxide to furnish the aromatic pyrrolo[1,2-b]pyridazine.
Caption: Workflow for Pyrrolo[1,2-b]pyridazine Synthesis via Mesoionic Oxazolo-pyridazinones.
Protocol 2: Synthesis of Pyrrolo[1,2-b]pyridazines via Mesoionic Oxazolo-pyridazinones
This protocol details the synthesis of pyrrolo[1,2-b]pyridazines from 3(2H)-pyridazinone acids and an acetylenic dipolarophile.
A mixture of the 3(2H)-pyridazinone acid (1.0 mmol) and the acetylenic dipolarophile (1.5 mmol) in acetic anhydride (10 mL) is placed in a round-bottom flask.
The reaction mixture is heated at 90-100 °C for 3-5 hours. The progress of the reaction is monitored by TLC.
After completion of the reaction, the mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.
The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Expected Outcome:
This reaction is highly regioselective, yielding a single major regioisomer.[2] The yields are generally moderate to good.[11]
Data Summary: Scope of the Mesoionic Oxazolo-pyridazinone Cycloaddition
The following table presents examples of pyrrolo[1,2-b]pyridazine derivatives synthesized via the mesoionic oxazolo-pyridazinone route.
Cycloaddition reactions, particularly [3+2] dipolar cycloadditions of pyridazinium ylides and mesoionic oxazolo-pyridazinones, represent a highly efficient and regioselective strategy for the synthesis of the medicinally important pyrrolo[1,2-b]pyridazine scaffold. The protocols outlined in this guide are robust and can be adapted to generate a diverse library of substituted derivatives for applications in drug discovery and materials science. Future research in this area will likely focus on the development of asymmetric cycloaddition reactions to access enantiomerically pure pyrrolo[1,2-b]pyridazine derivatives and the expansion of the dipolarophile scope to include a wider range of functional groups.
References
Dumitrașcu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. [Link]
Dumitrașcu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Center for Biotechnology Information. [Link]
Popovici, A., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI. [Link]
Moldoveanu, C., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. National Center for Biotechnology Information. [Link]
Ivan, B.-C., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PubMed. [Link]
Dumitrașcu, F., et al. (2014). Pyrrolo[1,2-b]pyridazines. A revisit. ResearchGate. [Link]
Dumitrașcu, F., et al. (2013). New Pyrrolo[1,2-b]pyridazine Derivatives by 1,3-Dipolar Cycloaddition of Mesoionic Oxazolopyridazinone. ResearchGate. [Link]
Various Authors. (2025). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. [Link]
Parambil, S. P., et al. (2021). The Synthesis of Five-Membered N-Heterocycles by Cycloaddition of Nitroalkenes with (In)Organic Azides and Other 1,3-Dipoles. OUCI. [Link]
Various Authors. (2024). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Royal Society of Chemistry. [Link]
Various Authors. (2018). Mechanistic and Synthetic Studies of Oxidopyrylium Cycloaddition Reactions. ProQuest. [Link]
Various Authors. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. National Center for Biotechnology Information. [Link]
Mayr, H., et al. (2013). Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. ResearchGate. [Link]
Bonte, S., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Semantic Scholar. [Link]
Various Authors. (2018). Biologically active pyrrolo[1,2‐b]pyridazines. ResearchGate. [Link]
D'Anna, F., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
Various Authors. (2016). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
Reddy, C. S., et al. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. National Center for Biotechnology Information. [Link]
Nair, V., & Abhilash, K. G. (2008). [8+ 2] Cycloaddition Reactions in the Construction of Heterocycles. ResearchGate. [Link]
Dumitrașcu, F., & Druta, I. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc. [Link]
Xue, S., et al. (2006). Pyridinium ylides in the synthesis of 2,3-dihydrofurans. Research NCKU. [Link]
Kim, S.-K., et al. (2000). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Semantic Scholar. [Link]
Bonte, S., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. MDPI. [Link]
Reddy, C. S., et al. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. [Link]
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
Various Authors. (2020). Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. [Link]
Sadowski, M., et al. (2021). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. [Link]
Various Authors. (2022). [2+2] Cycloaddition of Cinnamate Esters. Organic Syntheses. [Link]
Dumitrașcu, F., et al. (2014). Pyrrolo[1,2-b]pyridazines. A revisit. ResearchGate. [Link]
Ivan, B.-C., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. [Link]
Kakaawla, T. K. K., et al. (2016). Synthesis and Cycloaddition Reactions of Stabilized Münchnones. White Rose Research Online. [Link]
Kakaawla, T. K. K., et al. (2016). Synthesis and Cycloaddition Reactions of Stabilized Münchnones. ResearchGate. [Link]
Various Authors. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. National Center for Biotechnology Information. [Link]
Kakaawla, T. K. K., et al. (2022). Synthesis and Cycloaddition Reactions of Stabilized Munchnones. The Institute of Chemical Research of Catalonia. [Link]
Al-Zoubi, R. M., et al. (2016). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Beilstein Journal of Organic Chemistry. [Link]
Bonte, S., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. ResearchGate. [Link]
Various Authors. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
Xue, S., et al. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]
protocol for in vitro evaluation of TYK2 inhibitors
Application Note: Strategic In Vitro Evaluation of TYK2 Inhibitors Executive Summary & Mechanistic Rationale Tyrosine Kinase 2 (TYK2), a member of the Janus Kinase (JAK) family, mediates signaling for IL-12, IL-23, and T...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic In Vitro Evaluation of TYK2 Inhibitors
Executive Summary & Mechanistic Rationale
Tyrosine Kinase 2 (TYK2), a member of the Janus Kinase (JAK) family, mediates signaling for IL-12, IL-23, and Type I Interferons (IFNngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
/).[1][2][3][4][5][6] Historically, targeting TYK2 with ATP-competitive inhibitors (Type I) was plagued by poor selectivity against JAK2, leading to hematological toxicity (e.g., anemia, neutropenia) due to the high homology of the active kinase domain (JH1).
The paradigm shifted with the discovery of allosteric inhibitors (e.g., Deucravacitinib) that bind the JH2 pseudokinase domain .[7][8][9][10] This domain has low homology across the JAK family, offering a structural basis for exquisite selectivity.
This guide provides a dual-track protocol:
Biochemical Validation: Distinguishing JH1 catalytic inhibition from JH2 allosteric stabilization.
Translational Cellular Assays: Using Human Whole Blood (hWB) to assess potency in a physiological context, specifically isolating the IL-12/STAT4 axis (TYK2-dependent) from the EPO/STAT5 axis (JAK2-dependent).
Signal Transduction Pathway
Understanding the specific cytokine receptor pairing is critical for assay design. TYK2 never acts alone; it pairs with JAK1 or JAK2 depending on the receptor.
Figure 1: TYK2 Signaling Topology. Note that IL-12 and IL-23 rely on the TYK2/JAK2 pair, whereas Type I IFNs rely on TYK2/JAK1.[6]
Phase I: Biochemical Evaluation (The "Intrinsic" Check)
Crucial Warning: If you screen a JH2-binding allosteric inhibitor using a standard commercial kinase panel (which typically uses isolated JH1 catalytic domains), you will see no activity . You must select the assay based on the inhibitor's mechanism of action (MoA).[1]
Detection: Measure FRET signal (Ex 340nm, Em 665nm/615nm).
Data Analysis: A decrease in FRET signal indicates the compound has displaced the tracer from the JH2 domain.
Phase II: Cellular Functional Assays (The "Translational" Check)
Biochemical potency does not always predict cellular efficacy due to ATP competition (
) and membrane permeability. The Human Whole Blood (hWB) Phosflow assay is the gold standard because it maintains physiological protein binding and cell density.
Experimental Workflow: hWB Phosflow
Figure 2: Human Whole Blood Phospho-Flow Cytometry Workflow.
Detailed Protocol: IL-12 Induced pSTAT4
Objective: Measure TYK2 inhibition in T-helper cells.
Reagents:
Recombinant Human IL-12 (p70).
Phosflow Lyse/Fix Buffer (BD Biosciences or equivalent).
Permeabilize: Resuspend pellet in 1 mL ice-cold Perm Buffer III. Incubate on ice for 30 min.
Stain: Wash 2x with Stain Buffer (PBS + 1% BSA). Stain with CD3/CD4/pSTAT4 cocktail for 60 min at RT in dark.
Acquire: Run on Flow Cytometer. Gate on CD3+/CD4+ lymphocytes and measure Median Fluorescence Intensity (MFI) of pSTAT4.
Phase III: Selectivity Profiling (The "Safety" Check)
To claim a compound is a selective TYK2 inhibitor, you must demonstrate a lack of potency against JAK2 (hematology risk) and JAK1/3 (broad immunosuppression).
Table 1: Recommended Cytokine/STAT Pairs for Selectivity Profiling
Target Kinase(s)
Primary Cell Type
Stimulus (Cytokine)
Readout (Phospho-protein)
Rationale
TYK2 / JAK2
hWB (CD3+ T cells)
IL-12
pSTAT4 (Y693)
Primary Efficacy Readout
TYK2 / JAK1
hWB (Monocytes)
IFN-
pSTAT1 (Y701)
Type I IFN pathway (Lupus relevance)
JAK2 / JAK2
hWB (CD71+ or Erythroid)
EPO
pSTAT5 (Y694)
Critical Safety Counter-screen
JAK2 / JAK2
hWB (Granulocytes)
GM-CSF
pSTAT5 (Y694)
Alternative JAK2 readout
JAK1 / JAK3
hWB (NK or T cells)
IL-2 or IL-15
pSTAT5 (Y694)
Common -chain signaling
JAK1 / JAK2
hWB (Monocytes)
IL-6
pSTAT3 (Y705)
General inflammation
Data Analysis & Interpretation
Normalization:
Curve Fitting: Fit data to a 4-parameter logistic equation to determine IC
.
Shift Assay (Optional): Perform the assay in hWB vs. PBMCs. A large shift (IC
WB >> IC PBMC) indicates high plasma protein binding, which is common for hydrophobic allosteric inhibitors.
References
Wrobleski, S. T., et al. (2019).[13] Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995. Link
Burke, J. R., et al. (2019). Autoimmune pathways in mice and humans are blocked by pharmacological stabilization of the TYK2 pseudokinase domain. Science Translational Medicine, 11(502). Link
Chugh, P. K., et al. (2022).[9] Deucravacitinib, a first-in-class, allosteric, selective tyrosine kinase 2 inhibitor: A review of the mechanism of action and clinical benefit. Clinical and Experimental Dermatology, 47(10). Link
Vanevski, F., et al. (2019). In vitro evaluation of JAK kinase inhibitors: A comprehensive protocol for cellular and biochemical profiling. Methods in Molecular Biology. Link
Technical Support Center: Synthesis of N-(pyridazin-3-ylmethyl)ethanamine
Ticket ID: PYR-303-YIELD Status: Open Subject: Optimization of Yield and Purification for Hydrophilic Heterocyclic Amines Executive Summary The synthesis of N-(pyridazin-3-ylmethyl)ethanamine presents two distinct challe...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PYR-303-YIELD
Status: Open
Subject: Optimization of Yield and Purification for Hydrophilic Heterocyclic Amines
Executive Summary
The synthesis of N-(pyridazin-3-ylmethyl)ethanamine presents two distinct challenges that typically degrade yield below 40%:
Electronic Instability: The electron-deficient pyridazine ring destabilizes the intermediate imine, making it prone to hydrolysis before reduction.
Physicochemical Loss: The product is highly polar and water-soluble, leading to massive losses during standard aqueous workups or silica chromatography.
This guide replaces standard "textbook" reductive amination protocols with a Titanium(IV)-mediated approach to lock the imine, followed by a pKa-controlled isolation strategy to recover the product.
Module 1: The Synthetic Protocol (Yield Optimization)
The Problem: Standard reductive amination (Aldehyde + Amine + NaBH(OAc)₃) often fails here because the equilibrium favors the aldehyde. The pyridazine nitrogen lone pairs can also interfere with the activation of the carbonyl.
The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium completely to the imine species before the reducing agent is introduced.
Load: Dissolve crude in MeOH and load onto a SCX-2 (Strong Cation Exchange) cartridge.
Wash: Flush with MeOH.[4] (Elutes non-basic impurities).
Elute: Flush with 2M NH₃ in MeOH .
Result: The ammonia displaces the product. Evaporate to obtain pure free base.
Module 3: Visualizing the Logic
Figure 1: Reaction & Troubleshooting Pathway
This diagram illustrates the critical decision points in the synthesis to prevent side reactions like dimerization or hydrolysis.
Caption: Logic flow for the Titanium-mediated reductive amination, highlighting the critical "wait time" for imine formation.
Figure 2: Purification Decision Tree
A guide to choosing the correct isolation method based on scale and impurity profile.
Caption: Decision matrix for isolating hydrophilic amine products, avoiding silica gel adsorption losses.
Troubleshooting Guide (FAQ)
Q1: The reaction turned black upon adding NaBH₄. Is it ruined?
Diagnosis: Likely decomposition of the electron-deficient pyridazine ring.
Fix: Ensure the temperature was strictly 0°C during addition. If the ring is reducing (turning into a hydropyridazine), switch to a milder hydride source like NaBH₃CN (Sodium Cyanoborohydride) at pH 6, though the Ti(OiPr)₄ method is usually compatible with NaBH₄ if kept cold.
Q2: I see the product on LCMS, but I recover 0% after silica column.
Diagnosis: The secondary amine is interacting with the acidic silanols on the silica gel.
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your mobile phase. Alternatively, use DCM:MeOH:NH₄OH (90:9:1) as your eluent. The ammonia competes with your product for the silica sites.
Q3: The product is oiling out with the Titanium salts.
Diagnosis: Incomplete quenching.
Fix: Use the "Rochelle's Salt" method (Potassium Sodium Tartrate). Stir the quenched mixture with a saturated solution of Rochelle's salt for 2 hours. This solubilizes the Titanium into the aqueous layer, allowing a clean organic separation.
Q4: Can I use the hydrochloride salt of ethylamine?
Diagnosis: Yes, but you must liberate the free base in situ.
Fix: Add 1.0 equiv of Triethylamine (TEA) to the reaction mixture along with the ethylamine HCl salt. However, using the commercial 2M solution in THF/MeOH is cleaner and preferred.
References
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry.
Relevance: Establishes the Ti(OiPr)
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
Relevance: The standard comparison method; explains why STAB is milder but sometimes slower than the Titanium method.
BenchChem Technical Support. (2025). "Purification of Pyrimido[5,4-c]pyridazine Analogs."
Relevance: Provides specific solvent systems (CHCl3/IPA) for extracting highly polar pyridazine-based amines.
(General landing page for verification)
Biotage Application Notes. (2023).
Relevance: validates the use of amine-functionalized silica and SCX cartridges for this class of molecule.
optimization of reaction conditions for pyridazine-3-one synthesis
Technical Support Center: Pyridazine-3-one Synthesis Optimization Status: Active Agent: Senior Application Scientist Subject: Optimization of Reaction Conditions for Pyridazine-3-one Scaffolds Module 1: The Mechanistic F...
Reflux: Heat to reflux for 3–6 hours. Monitor by TLC.[1]
Checkpoint: If TLC shows a new spot but the reaction stalls, it is likely the hydrazone . Increase heat or switch to n-Butanol.
Dehydrogenation (If needed): If the product is the 4,5-dihydro compound (confirmed by NMR signals ~2.5-3.0 ppm), add
(2.0 eq) and reflux for another 2 hours to force aromatization [1].
Module 3: Troubleshooting & FAQs
Q1: "I am getting a mixture of two isomers. How do I control Regioselectivity?"
Diagnosis: This occurs when using substituted hydrazines (e.g., Methylhydrazine). Both nitrogen atoms are nucleophilic, leading to competition between attacking the ketone vs. the acid/ester.
The Rule of Thumb:
Sterics dominate: The terminal, unsubstituted nitrogen (
) is less hindered and usually attacks the most accessible electrophile.
Electronics: The substituted nitrogen (
) is more electron-rich (nucleophilic) but sterically hindered.
Solution Matrix:
Substrate
Hydrazine
Major Product
Mechanism
4-aryl-4-oxobutanoic acid
2-methyl-6-aryl-pyridazin-3-one
attacks the Ketone (C4); condenses with Acid (C1).
-keto ester
1,6-diphenyl-pyridazin-3-one
attacks Ketone; attacks Ester.
Mucochloric Acid
1-phenyl-4,5-dichloro-pyridazin-6-one
Regioselectivity flips due to -unsaturation and electronics [2].
Corrective Action:
If you need the inverse isomer, you cannot simply change solvents. You must redesign the synthesis to use a protected hydrazine or a different cyclization precursor (e.g., Diels-Alder strategy).
Q2: "My reaction yields a sticky oil that won't crystallize."
Diagnosis: This is often due to residual hydrazinium acetate salts or incomplete cyclization (open-chain hydrazone presence).
The Fix:
pH Swing: Evaporate solvent. Redissolve residue in EtOAc. Wash with 1N HCl (removes unreacted hydrazine), then Sat.
(removes unreacted keto-acid).
Trituration: If it remains an oil, triturate with cold Diethyl Ether or Hexane/EtOAc (9:1). Scratch the flask side to induce nucleation.
Dehydration check: Take an NMR. If you see broad OH peaks or aliphatic signals corresponding to the open chain, reflux the oil in Toluene with a Dean-Stark trap and p-TsOH (p-Toluenesulfonic acid) to force water removal.
Q3: "I'm using microwave irradiation, but the vessel over-pressurizes."
Diagnosis: Hydrazine hydrate releases gas (N2/NH3) upon decomposition or vigorous reaction, and water vapor pressure increases rapidly above 100°C.
The Fix:
Solvent Switch: Do not use Ethanol in the microwave if aiming for >120°C. Use Water (green chemistry) or Acetic Acid .
Protocol:
Mix Keto-acid + Hydrazine in Water.
Microwave: 140°C, 10–20 min, High Absorption.
Result: Often precipitates immediately upon cooling. This "On-Water" synthesis is highly efficient for pyridazinones [3].
Module 4: Advanced Optimization (Green Chemistry)
For high-throughput or green synthesis requirements, adopt the Ultrasound-Assisted One-Pot Method .
Condition: Irradiate with Ultrasound probe (20 kHz) at 50°C for 15–30 minutes.
Catalyst: Sulfamic acid (
) (10 mol%) is a superior, recyclable solid acid catalyst for this transformation [4].
Why it works: Acoustic cavitation creates micro-jets that disrupt the phase boundary between the organic ketone and the aqueous hydrazine, increasing mass transfer rates by orders of magnitude compared to magnetic stirring.
References
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
[Link]
Regioselectivity in the synthesis of substituted pyridazin-3-ones. Organic Chemistry Portal.
[Link]
Microwave-assisted synthesis of pyridazinones. RSC Advances.
[Link]
One-pot synthesis of pyridazinones using sulfamic acid. Journal of Heterocyclic Chemistry.
[Link]
Technical Support Center: Strategies to Reduce Byproducts in Pyridazine Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the synthesis of pyridazine and its derivatives. Pyridazines are a vital class of nitrogen-containing heterocycles, r...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of pyridazine and its derivatives. Pyridazines are a vital class of nitrogen-containing heterocycles, recognized for their broad applications in medicinal chemistry and drug discovery.[1] However, their synthesis can be challenging, often leading to the formation of unwanted byproducts that complicate purification and reduce yields.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common experimental hurdles. We will delve into the causality behind byproduct formation and offer robust solutions to enhance the purity and efficiency of your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during pyridazine synthesis, offering explanations for their root causes and actionable protocols for their resolution.
Q1: My reaction with a 1,4-dicarbonyl and hydrazine is giving a low yield and multiple spots on my TLC. What are the likely byproducts and how can I minimize them?
A1: This is a classic and common challenge. The reaction of 1,4-dicarbonyls with hydrazine is a cornerstone of pyridazine synthesis, but it is susceptible to several side reactions.
Potential Causes & Byproduct Identity:
Incomplete Aromatization: The initial cyclization product is a dihydropyridazine. This intermediate requires an oxidation step to form the stable aromatic pyridazine ring.[2][3] If this oxidation is inefficient, you will have a mixture of the desired pyridazine and the dihydropyridazine intermediate.
1-Aminopyrrole Formation (Paal-Knorr Byproduct): A significant byproduct can be the corresponding 1-aminopyrrole. This occurs through a competitive Paal-Knorr type mechanism where both carbonyls react with the same nitrogen of the hydrazine, leading to a five-membered ring instead of the desired six-membered pyridazine.[3]
Hydrazone/Bis-hydrazone Formation: Incomplete cyclization can also result in the isolation of mono- or bis-hydrazone intermediates, where the hydrazine has reacted with one or both carbonyl groups but has not yet formed the ring.[3]
Troubleshooting Strategies:
Promote Complete Aromatization:
Chemical Oxidation: After the initial cyclization, introduce a suitable oxidizing agent. However, harsh oxidants can degrade the product. Mild options are often preferable.
Air Oxidation: For many substrates, simply heating the reaction mixture in the presence of air can be sufficient to drive the aromatization to completion.[3]
Control Reaction Conditions to Favor Pyridazine Formation:
pH Control: The pH of the reaction medium can influence the relative rates of the desired cyclization versus the Paal-Knorr side reaction. Running the reaction under slightly acidic conditions (e.g., using a few drops of acetic acid) often favors the formation of the pyridazine ring.
Temperature and Time: Low yields may indicate the reaction has not gone to completion. Consider extending the reaction time or moderately increasing the temperature.[4] Conversely, excessively high temperatures can promote decomposition and the formation of tar-like substances.[5][6]
Purification of the Final Product:
If byproduct formation is unavoidable, effective purification is key. Column chromatography on silica gel is a standard method. For separating closely related heterocycles, such as pyridazines from imidazole byproducts (structurally similar to pyrroles), a mixed solvent system like hexane/ethyl acetate can be effective.[5][7]
Workflow for Troubleshooting 1,4-Dicarbonyl Reactions
Caption: Troubleshooting workflow for pyridazine synthesis from 1,4-dicarbonyls.
Q2: I am attempting a Diaza-Wittig reaction to form a substituted pyridazine, but the yield is poor and the reaction is slow. How can I optimize this?
A2: The Diaza-Wittig reaction is a powerful method, but its efficiency is highly dependent on the choice of reagents and conditions. The key is often the phosphine used to trigger the cyclization. [8][9]
Potential Causes & Optimization:
Suboptimal Phosphine Reagent: The original protocols often used hexamethylphosphoramide (HMPT), which is effective but highly toxic and can lead to long reaction times (e.g., 16 hours).[8][10]
Solvent Effects: The solvent can significantly impact the reaction rate and the solubility of intermediates.
Instability of Intermediates: The α-diazo-β-ketoester or α-diazo-1,3-diketone intermediates can be prone to degradation, especially during purification or under harsh conditions.[9][10]
Troubleshooting Strategies:
Switch to a More Efficient Phosphine:
Tributylphosphine (P(n-Bu)₃): Replacing HMPT with P(n-Bu)₃ has been shown to dramatically improve both reaction times (often to less than an hour) and yields.[10] It is also a safer alternative.
Other Phosphines: While triphenylphosphine is often unsuccessful, triethylphosphine can work but may be slower than P(n-Bu)₃.[8]
Optimize the Solvent:
Diisopropyl ether (i-Pr₂O) has proven to be an excellent solvent for reactions using P(n-Bu)₃, in some cases allowing the pyridazine product to precipitate directly from the reaction mixture in high purity.[8] Dichloromethane is commonly used with HMPT.
Handle Intermediates with Care:
The α-diazo intermediate formed after oxidation (e.g., with IBX) is often best used immediately in the subsequent Diaza-Wittig step without purification to avoid degradation.[10]
Table 1: Comparison of Phosphine Reagents in Diaza-Wittig Synthesis
Q3: My synthesis results in a mixture of regioisomers. How can I improve the regioselectivity?
A3: Formation of regioisomers is a common problem when using unsymmetrical starting materials. The key to control is to leverage electronic and steric differences between the reactive sites.
Potential Causes & Solutions:
Similar Reactivity of Functional Groups: In the condensation of an unsymmetrical 1,4-dicarbonyl (e.g., a γ-keto acid) with hydrazine, either carbonyl group could react first, leading to two possible pyridazinone products.[11]
Ambiguous Cycloaddition Pathways: In aza-Diels-Alder reactions, the orientation of the diene and dienophile determines the substitution pattern on the final pyridazine ring.[12]
Troubleshooting Strategies:
Leverage Steric Hindrance: A bulkier group near one reactive site can sterically hinder the approach of the reagent, favoring reaction at the less hindered site.
Exploit Electronic Effects: An electron-withdrawing group can make a nearby carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic hydrazine. Conversely, in inverse electron-demand aza-Diels-Alder reactions, matching an electron-deficient diene with an electron-rich dienophile provides high regioselectivity.[12]
Change the Synthetic Strategy: If regioselectivity remains poor, a different synthetic approach may be necessary. For example, skeletal editing, which transforms an existing, well-defined pyridine into a pyridazine, can offer unambiguous access to a single isomer.[13]
Catalyst Control: The choice of catalyst can sometimes influence the regiochemical outcome. For some cycloadditions, Lewis acid catalysts can pre-coordinate with one of the reactants, directing the approach of the second reactant.
Diagram of Regioisomer Formation and Control
Caption: Control strategies for regioselectivity in pyridazine synthesis.
Detailed Experimental Protocol: Optimized Diaza-Wittig Synthesis of a 6-Substituted Pyridazine
This protocol is based on an improved method that minimizes reaction time and byproducts by using tributylphosphine.[8][10]
Step 1: Synthesis of the β-Hydroxy-α-diazo Precursor
To a solution of the starting α-diazo-β-ketoester (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere at -78 °C, add titanium(IV) chloride (1.1 mmol, 1.1 mL of a 1M solution in DCM).
Stir the mixture for 15 minutes, then add the desired aldehyde (1.2 mmol).
Continue stirring at -78 °C for 3 hours.
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude β-hydroxy-α-diazo product is often used directly in the next step without further purification to prevent degradation.[10]
Step 2: Oxidation to the α-Diazo-β,δ-diketo Intermediate
Dissolve the crude product from Step 1 in acetonitrile (10 mL).
Reflux the mixture for 2 hours, monitoring by TLC.
Cool the reaction to room temperature and filter to remove the IBX byproduct.
Concentrate the filtrate in vacuo. The crude product should be used immediately.
Expertise Note: This oxidation is critical. Incomplete oxidation will carry unreacted starting material forward, complicating the final purification. IBX is a mild and effective oxidant for this transformation.[10]
Step 3: Diaza-Wittig Cyclization
Dissolve the crude α-diazo-β,δ-diketo intermediate in diisopropyl ether (i-Pr₂O) (10 mL) under an argon atmosphere.
Add tributylphosphine (P(n-Bu)₃) (1.2 mmol) dropwise at room temperature.
Stir the reaction for 30-60 minutes. In many cases, the pyridazine product will precipitate from the solution.[8]
If a precipitate forms, collect it by filtration and wash with cold diisopropyl ether.
If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.
Trustworthiness Note: This step is the core of the optimization. The use of P(n-Bu)₃ in i-Pr₂O is a validated system for high-yield, rapid pyridazine formation, avoiding the toxicity and long reaction times associated with HMPT.[10]
Frequently Asked Questions (FAQs)
Q: Are there any modern, metal-free methods for pyridazine synthesis?A: Yes. Inverse electron-demand aza-Diels-Alder reactions of 1,2,3-triazines with electron-rich dienophiles like 1-propynylamines provide a highly regioselective, metal-free route to substituted pyridazines under neutral conditions. This method offers excellent functional group tolerance and is a sustainable alternative to some metal-catalyzed protocols.[12]
Q: How can I effectively remove residual hydrazine hydrate after the reaction?A: Hydrazine is toxic and must be removed. A common method is an acidic wash. By washing the organic reaction mixture with a dilute acid (e.g., 1M HCl), the basic hydrazine will be protonated to form the water-soluble hydrazinium salt, which will partition into the aqueous layer. This should be done carefully if the desired product is acid-sensitive.
Q: Can microwave-assisted synthesis help reduce byproducts?A: Absolutely. Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, which can minimize the formation of byproducts that arise from prolonged heating or decomposition. It frequently results in cleaner reaction profiles and higher yields compared to conventional heating.[1][4]
Q: My starting materials are expensive. Are there strategies that start from cheaper, more available heterocycles?A: Yes, a novel and powerful strategy is "skeletal editing," which can directly convert readily available pyridines into pyridazines. This involves a sequence of N-amination, azidation, and a photo-rearrangement cascade to replace a carbon atom of the pyridine ring with a nitrogen atom, effectively bridging the synthetic gap between these two classes of heterocycles.[13][14]
References
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. Kimia.
Strategy for the synthesis of pyridazine heterocycles and its deriv
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives.
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
Strategy for the synthesis of pyridazine heterocycles and their deriv
Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles. Benchchem.
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube.
Optimization of reaction conditions for pyrazoline synthesis. Benchchem.
Heterocycles - PART 3 - Pyridazines. Scribd.
Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Asian Journal of Pharmaceutical and Clinical Research.
Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
Technical Support Center: Method Development for the Purification of N-(pyridazin-3-ylmethyl)ethanamine
Welcome to the technical support resource for the purification of N-(pyridazin-3-ylmethyl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the purification of N-(pyridazin-3-ylmethyl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we provide not just protocols, but the underlying strategic reasoning to empower you to solve purification challenges effectively.
Section 1: Understanding the Molecule & Strategic Approach
Table 1: Estimated Physicochemical Properties of N-(pyridazin-3-ylmethyl)ethanamine
Property
Estimated Value/Range
Rationale & Implication for Purification
Source (Analog)
Molecular Weight
136.19 g/mol
A small molecule, well-suited for standard chromatographic techniques.
Contains two key basic centers: the pyridazine ring (pKa₁ ~2-3) and a secondary amine (pKa₂ ~9-11).
N/A
pKa (most basic)
~9-11
The secondary amine is strongly basic. The molecule will be positively charged at pH < 9. This is the primary handle for ion-exchange chromatography and for controlling peak shape in reversed-phase by using acidic modifiers.
Indicates a polar compound. Expect high water solubility, especially when protonated. This may lead to poor retention on standard C18 columns, a common challenge that our methods will address.
Core Purification Challenge: Polarity and Basicity
The combination of high polarity (low logP) and strong basicity presents a dual challenge:
Poor Retention in Reversed-Phase (RP) Chromatography: The molecule may have insufficient hydrophobic character to be well-retained on traditional non-polar stationary phases like C18.[10]
Peak Tailing: The basic amine can interact strongly with acidic residual silanol groups on silica-based columns, leading to poor peak shape and reduced resolution.[11]
Our strategy must directly counteract these issues. The following diagram outlines the logical workflow for selecting a purification method.
Caption: Workflow for selecting a purification strategy.
This section provides detailed, actionable advice on the most suitable chromatographic techniques.
A. Reversed-Phase HPLC (RP-HPLC): The Primary Approach
Q: Why is RP-HPLC the recommended starting point, and what are the anticipated challenges?
A: RP-HPLC is the workhorse of purification in drug discovery due to its versatility and the wide availability of columns and instrumentation.[12][13] The primary challenge for N-(pyridazin-3-ylmethyl)ethanamine is achieving sufficient retention and symmetrical peak shape due to its polar, basic nature.[10] We will overcome this by carefully selecting the column and mobile phase.
Q: How do I select the right column and mobile phase to overcome these challenges?
A: Your choice of column and mobile phase is critical.
Column Selection: Avoid standard C18 columns initially. Instead, opt for stationary phases designed for polar compounds:
Polar-Embedded Phases (e.g., Amide, Carbamate): These columns contain a polar group embedded within the alkyl chain, which helps to retain polar analytes and shield residual silanols, improving peak shape.[14]
"Aqua" or AQ-type C18 Columns: These are designed to prevent phase collapse in highly aqueous mobile phases, allowing you to use the low organic concentrations needed to retain your polar compound.
Phenyl-Hexyl or PFP Phases: These offer alternative selectivity through π-π interactions with the pyridazine ring, which can be highly effective for separating structurally similar impurities.[14]
Mobile Phase Selection:
Aqueous Phase (A): Deionized water with an acidic modifier. 0.1% Formic Acid (FA) is an excellent starting point as it is MS-compatible. 0.1% Trifluoroacetic Acid (TFA) can provide superior peak shape due to its ion-pairing effects but can suppress MS signal and is difficult to remove.
Organic Phase (B): Acetonitrile is generally preferred over methanol as it has lower viscosity and often provides sharper peaks.
Rationale for Acid: The acid protonates the basic nitrogens on your molecule, which accomplishes two things: 1) It increases water solubility, and 2) It minimizes interactions with acidic silanols on the column, dramatically improving peak shape.[15]
Q: Can you provide a detailed starting protocol for a preparative RP-HPLC purification?
A: Certainly. This protocol is a robust starting point for method development.
System: A preparative HPLC system equipped with a UV detector (set to 254 nm and 280 nm) and a fraction collector.
Column: A polar-embedded C18 column (e.g., 20 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Equilibration: Equilibrate the column with 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.
Sample Preparation:
Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase, such as DMSO or Water/Acetonitrile with 0.1% FA. The target concentration is typically around 20-50 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could damage the column.[16]
Method Execution (Scouting Gradient):
Injection Volume: Start with a small injection (e.g., 100 µL) to determine the retention time.
Flow Rate: 20 mL/min (for a 20 mm ID column).
Gradient:
0-2 min: Hold at 5% B.
2-12 min: Linear gradient from 5% to 50% B.
12-14 min: Linear gradient from 50% to 95% B (column wash).
14-16 min: Hold at 95% B.
16-17 min: Return to 5% B.
17-20 min: Re-equilibrate at 5% B.
Detection: Monitor UV absorbance and collect fractions based on the peak elution.
Analysis and Optimization:
Analyze the collected fractions by LC-MS or TLC to identify which contain the pure product.
Based on the scouting run, optimize the gradient to improve separation from nearby impurities. If the peak elutes at 25% B, a shallower gradient from 15% to 35% B over a longer time will provide better resolution.
Post-Purification:
Combine the pure fractions.
Remove the organic solvent using a rotary evaporator.
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound, likely as a formate salt.
B. Ion-Exchange (IEX) and Supercritical Fluid Chromatography (SFC)
Q: When should I consider Ion-Exchange Chromatography (IEX)?
A: IEX is an excellent orthogonal technique when RP-HPLC fails to provide adequate separation.[17][18] It separates molecules based on charge, not hydrophobicity.[19] Consider IEX if:
Your target co-elutes with a neutral or less basic impurity in RP-HPLC.
You need to perform a rapid cleanup/capture step from a complex mixture.
For N-(pyridazin-3-ylmethyl)ethanamine, which will be positively charged (cationic) at neutral or acidic pH, you would use Strong Cation Exchange (SCX) chromatography.[20] The process typically involves binding the compound to the negatively charged resin, washing away neutral impurities, and then eluting the compound with a high salt or basic solution.
Q: What are the advantages of Supercritical Fluid Chromatography (SFC) for this compound?
A: SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the main mobile phase.[21] It has become a preferred method for purifying basic amines in the pharmaceutical industry.[12]
Advantages:
Speed: Separations are 3-5 times faster than HPLC due to the low viscosity of the mobile phase.[12]
Fast Evaporation: Fractions are collected in a small amount of organic co-solvent (like methanol) and evaporate quickly, reducing post-purification time.
Excellent for Basic Compounds: The mobile phase environment is generally non-aqueous and less acidic, often leading to better peak shapes for basic compounds without strong acid modifiers.[22][23]
Section 3: Troubleshooting Guide
Even with a well-designed method, problems can arise. This guide addresses the most common issues in a direct Q&A format.
Table 2: Common HPLC Purification Problems and Solutions
Problem
Question
Common Causes
Recommended Solutions
Peak Tailing
My peak is asymmetrical and tailing. Why?
1. Secondary Silanol Interactions: The protonated amine is interacting with deprotonated silica.[11]2. Column Overload: Injecting too much sample mass.[16]3. Metal Chelation: The pyridazine nitrogens may be interacting with trace metals in the column frit or packing.
1. Increase Acid Modifier: Add more FA or switch to 0.1% TFA.[15]2. Use a Polar-Embedded Column: These are designed to minimize silanol interactions.3. Reduce Sample Load: Inject half the mass and see if the peak shape improves.
Poor Retention
My compound elutes in the solvent front. How do I retain it?
1. High Polarity: The compound is too polar for the stationary phase.2. Mobile Phase Too Strong: The starting percentage of organic solvent is too high.
1. Lower Initial Organic %: Start the gradient at 0% or 2% Acetonitrile.2. Use a HILIC Column: Hydrophilic Interaction Chromatography is designed for very polar compounds.[10]3. Switch to a Less Retentive Column: A Phenyl or Cyano phase may provide different selectivity and retention.
Low Recovery
I'm injecting 50 mg but only recovering 20 mg. Where did it go?
1. Irreversible Adsorption: The compound may be sticking to active sites on the column or system components.2. Compound Instability: The compound may be degrading in the acidic mobile phase.
1. Passivate the System: Make several injections of a blank sample with a high concentration of a basic compound (e.g., triethylamine) to block active sites.2. Check pH Stability: Run a small-scale experiment to see if the compound is stable in the mobile phase over several hours. If not, consider SFC or a different modifier.
Co-elution
An impurity peak is merged with my product peak.
1. Insufficient Resolution: The gradient is too steep or the column is not selective enough.
1. Flatten the Gradient: Run a much shallower gradient around the elution point of your compound (e.g., 1% change per minute).2. Change the Mobile Phase: Switch the organic solvent from Acetonitrile to Methanol, or vice-versa. This can alter selectivity.3. Change the pH: If using FA (pH ~2.8), try a buffered mobile phase at a different pH (e.g., pH 5 with ammonium acetate) to change the ionization state of impurities.4. Switch to an Orthogonal Method: Use IEX or SFC.
Section 4: Frequently Asked Questions (FAQs)
Q: How do I definitively assess the purity of my final product?
A: Purity should be assessed by at least two orthogonal methods.
LC-MS: Provides purity based on UV detection (e.g., at 214 nm and 254 nm) and confirms the mass of the desired compound.
¹H NMR: Confirms the chemical structure and can reveal the presence of solvent or organic impurities that may not have a UV chromophore.
Elemental Analysis (CHN): For a final, highly pure sample, this provides the elemental composition and is a strong indicator of purity.
Q: How can I scale this purification from 50 mg to 5 grams?
A: Scaling up requires a direct translation of the optimized method to a larger column. The key is to keep the linear velocity of the mobile phase constant. If you move from a 20 mm ID column to a 50 mm ID column, you must increase the flow rate proportionally to the square of the column radii: New Flow Rate = Old Flow Rate × (New Radius / Old Radius)². You will also increase the injection volume and sample mass proportionally.
Q: Are there any non-chromatographic methods I could try first?
A: Yes, especially if your crude material is a solid and has relatively high purity (>90%).
Recrystallization: If you can find a suitable solvent system (one in which the compound is soluble when hot but insoluble when cold), this is an excellent and cost-effective method for purification.[24]
Acid/Base Liquid-Liquid Extraction: You can dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a basic aqueous solution (like sodium bicarbonate) to remove acidic impurities, and then extract your basic product into an acidic aqueous layer (e.g., 1M HCl). Basifying the aqueous layer and re-extracting into an organic solvent can isolate your product.
References
BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
LCGC International. (2026). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. [Link]
PubChem. N-Methyl-2-(pyridin-3-YL)ethanamine. National Center for Biotechnology Information. [Link]
U.S. Environmental Protection Agency. 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine Properties. CompTox Chemicals Dashboard. [Link]
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Google Patents. EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
Mack, D. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
El-Gohary, N. S. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Chemical and Pharmaceutical Research.
BenchChem. (2025).
Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
González-Gómez, J. C., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]
Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. [Link]
Al-Ghorbani, M., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]
University of Minho. Synthesis of pyridazine and pyridopyridazine derivatives. [Link]
Indo American Journal of Pharmaceutical Sciences. Ion exchange chromatography. [Link]
Science of Synthesis. Product Class 8: Pyridazines. Thieme.
Al-Zahrani, F. M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]
Shaw, L. J., et al. (2023). Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research. Analytical Chemistry. [Link]
Al-Ghorbani, M., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link]
GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. [Link]
Al-shareef, H. F., et al. (2021). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PMC. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Biological Assessment of Pyridazine Compounds
Status: Online
Operator: Dr. A. Vance, Senior Application Scientist
Ticket ID: PYR-PROTO-2024
Subject: Optimization and Troubleshooting of Pyridazine Bioactivity Protocols
Introduction
Welcome to the technical support hub for pyridazine scaffold assessment. As an Application Scientist, I often see promising pyridazine leads discarded due to "inactivity" that was actually precipitation, or "potency" that was actually aggregation.
The pyridazine ring (1,2-diazine) is a "privileged structure" in medicinal chemistry due to its high polarity and ability to act as a hydrogen bond acceptor, often improving water solubility compared to phenyl or pyridine analogs. However, its unique electronic deficiency and nitrogen positioning create specific pitfalls in standard bioassays.
This guide is not a textbook; it is a troubleshooting workflow designed to validate your data.
The Issue:
Users often report inconsistent IC50 values across different days. This is frequently a "hidden" solubility issue. While pyridazines are generally more water-soluble than benzenes, lipophilic substituents (common in kinase inhibitors) can lead to micro-precipitation in aqueous buffers, creating the "Brick Dust" effect.
Troubleshooting FAQ:
Q: My compound is soluble in 100% DMSO, but precipitates when added to the assay buffer. Why?
A: This is "Crash-out." Pyridazines rely on H-bonding with water. If your assay buffer has high ionic strength or lacks a co-solvent, the hydration shell breaks.
Fix: Ensure your final assay concentration contains 0.1% - 1% DMSO (if tolerated by the protein). Alternatively, use an intermediate dilution step: DMSO stock
buffer + 5% DMSO final assay buffer.
Q: The compound turns yellow/brown in DMSO over time.
A: Pyridazines are electron-deficient and can be susceptible to nucleophilic attack or oxidation at the 4/5 positions if not substituted.
Fix: Store stocks at -20°C under argon. Avoid freeze-thaw cycles.
Protocol: Kinetic Solubility Screen (Nephelometry)
Do not rely on thermodynamic solubility (equilibrium). Bioassays are kinetic environments.
Prepare Stock: 10 mM compound in DMSO.
Dilute: Spiking 1
L of stock into 199 L of Assay Buffer (PBS pH 7.4) in a clear-bottom 96-well plate.
Measure: Read absorbance at 620 nm (turbidity) immediately and at 2 hours.
Threshold: An OD > 0.005 above background indicates micro-precipitation.
Visualization: Compound Preparation Workflow
Caption: Figure 1. Kinetic solubility workflow to prevent compound "crash-out" in aqueous buffers.
The Issue:
Pyridazines are frequent scaffolds for kinase inhibitors (e.g., JAK, PIM kinases). A major artifact here is Promiscuous Aggregation . Large colloidal aggregates of the compound sequester the enzyme, inhibiting it non-specifically. This mimics a potent inhibitor but is a false positive (PAINS - Pan-Assay Interference Compounds).
Troubleshooting FAQ:
Q: My compound inhibits three unrelated enzymes (e.g., a kinase, a protease, and a lactamase). Is it a wonder drug?
A: Likely not. It is likely an aggregator.
Fix: Run the "Detergent Test."
Q: The IC50 curve is very steep (Hill slope > 2.0).
A: Steep Hill slopes are a hallmark of aggregation or denaturation, not 1:1 binding.
Protocol: The Detergent Validation Test
This is the gold standard for validating small molecule inhibitors.
Standard Run: Determine IC50 in standard buffer.
Detergent Run: Repeat IC50 determination with 0.01% Triton X-100 (or 0.005% Tween-20) added to the buffer.
Analysis:
If IC50 remains stable: True Inhibitor.
If IC50 increases significantly (potency is lost): Aggregator (False Positive).
Visualization: False Positive Decision Tree
Caption: Figure 2. Logic flow for identifying aggregation-based false positives (PAINS) in enzymatic assays.
Module 3: Cell-Based Assay Refinement
The Issue:
The most common cell viability assay, MTT , relies on cellular reductases to convert tetrazolium salts to purple formazan.
Critical Flaw: Some pyridazine derivatives possess redox potentials that can chemically reduce MTT without live cells, or they can alter the pH, affecting the color change. This leads to an overestimation of cell viability (masking toxicity).
Troubleshooting FAQ:
Q: My cells look dead under the microscope, but the MTT data says 100% viability.
A: Your compound is likely reducing the MTT reagent directly.
Fix: Incubate Compound + MTT in media without cells. If it turns purple, you have chemical interference.
Q: What is the alternative?
A: Switch to ATP-based luminescence assays (e.g., CellTiter-Glo). These measure ATP presence (a marker of metabolically active cells) and are less prone to redox interference.
Comparison of Viability Assays for Pyridazines
Feature
MTT / MTS (Tetrazolium)
Resazurin (Alamar Blue)
ATP Luminescence (CellTiter-Glo)
Mechanism
Reductive conversion (Colorimetric)
Reductive conversion (Fluorescent)
ATP quantitation (Luciferase)
Pyridazine Risk
High (Chemical reduction)
Medium (Fluorescence quenching)
Low (Best Choice)
Sensitivity
Moderate
High
Very High
Endpoint
Lytic (usually)
Live cell possible
Lytic
Protocol: Orthogonal Viability Check
Primary Screen: ATP Luminescence (384-well plate).
Why: High sensitivity, low interference.
Confirmation: Real-time microscopy (Incucyte) or Trypan Blue exclusion.
Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Matul Dziedziul, A., et al. (2024). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Molecules, 29(3), 654. Link
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Topic: Troubleshooting Common Issues in Pyridazine Spectroscopy
Assigned Specialist: Senior Application Scientist
Introduction: The Pyridazine Challenge
Pyridazine (1,2-diazine) presents unique challenges in NMR spectroscopy compared to its isomers (pyrazine and pyrimidine). The adjacent nitrogen atoms create a region of high electron deficiency and significant magnetic anisotropy. This guide addresses the most frequent support tickets we receive regarding assignment ambiguity, solvent-induced shifting, and heteronuclear correlation failures.
Module 1: Chemical Shift Anomalies
Ticket #101: "My peaks shift drastically when I change solvents. Is my compound degrading?"
Diagnosis:
Likely Solvent-Solute Hydrogen Bonding , not degradation. Pyridazines are "hydrogen bond sponges." The lone pairs on
and are highly accessible.
Technical Explanation:
In non-polar solvents (e.g.,
), pyridazine molecules may self-associate or remain "free." In protic or polar aprotic solvents (e.g., , ), the solvent forms strong hydrogen bonds with the nitrogen lone pairs. This deshields the nuclei, particularly at the -positions (H3/H6 and C3/C6).
Troubleshooting Protocol:
Check the
-Protons: Compare the shift of the protons adjacent to nitrogen (H3/H6).
ppm, suspect a different structure or blocked nitrogens (e.g., N-oxide).
Run a Mixed Solvent Titration: If peaks overlap in one solvent, add the other solvent in 10% increments to "walk" the peaks apart.
Ticket #102: "I cannot find the C3/C6 carbons in my
spectrum."
Diagnosis:Relaxation Broadening & CSA. The carbons adjacent to the nitrogens (C3/C6) lack protons (in substituted pyridazines) or suffer from broadening due to the quadrupolar moment of the attached
() and Chemical Shift Anisotropy (CSA).
Solution:
Increase
(Relaxation Delay): Quaternary carbons in electron-deficient rings have long times (> 2-5s).
Use Cr(acac)
: Add a relaxation agent (Chromium(III) acetylacetonate) to shorten and quantitative the integration.
Reference external nitromethane (0 ppm) or liquid ammonia (0 ppm). Note: Ensure you know which scale your spectrometer uses; they differ by ~380 ppm.
Module 4: Sample Purity & Artifacts
Ticket #401: "My spectrum has broad humps under the baseline."
Diagnosis:Paramagnetic Impurities or Aggregation .
Pyridazines coordinate metals very well (especially Copper or Palladium from cross-coupling reactions). Even trace ppm levels of paramagnetic metals can broaden peaks and cause baseline "rolling."
Validation Workflow:
Figure 2: Workflow for eliminating paramagnetic broadening caused by metal coordination.
References
Coupling Constants & Isomerism
Reich, H. J. (2025). Structure Determination Using NMR: Pyridazine Coupling Constants. University of Wisconsin-Madison.
Chemical Shifts & Solvent Effects
Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions.
Nitrogen-15 NMR Data
NIST. (2012).[4] 15N-NMR Chemical Shifts of Major Chemical Families. U.S. Department of Commerce.
Pyridazine Drug Discovery Context
Wermuth, C. G. (2010). The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. NIH National Library of Medicine.
Welcome to the technical support hub for pyridazine synthesis. Unlike conventional heating, microwave (MW) synthesis relies on dielectric heating , where the ability of a solvent or reagent to absorb microwave energy (quantified by the loss tangent,
) dictates the reaction trajectory.
The Golden Rule of MW Pyridazine Synthesis:
Pyridazine formation typically involves volatile precursors (hydrazines) or gas-releasing steps (IEDDA). Control of pressure is as critical as control of temperature .
Optimization Workflow: The Decision Matrix
Before initiating a reaction, use this logic flow to select your solvent and parameters. This prevents the most common failure mode: thermal runaway due to poor dielectric matching.
Figure 1: Decision matrix for solvent selection and parameter setup in microwave-assisted pyridazine synthesis.
This route involves the cyclocondensation of 1,4-dicarbonyl compounds (or
-keto acids) with hydrazine hydrate or substituted hydrazines.
Technical Insight: The "Superheating" Effect
Microwave irradiation accelerates this dehydration step significantly compared to thermal reflux. However, hydrazine hydrate is unstable. The key is to use a solvent that couples well (e.g., Ethanol or Acetic Acid) to allow rapid heating without requiring excessive power that degrades the hydrazine.
80°C – 120°C (Do not exceed 140°C for Hydrazine Hydrate)
Hold Time
5 – 20 minutes (vs. 4–8 hours thermal)
Pressure Limit
Set to 250 psi (Safety Cutoff)
Stirring
High (ensure homogeneity to prevent hot spots)
Troubleshooting Guide: Condensation
Q: My reaction vessel over-pressurized and vented. Why?
Root Cause: Hydrazine hydrate decomposes to
and at high temperatures, or the solvent vapor pressure exceeded the vial limit.
Solution:
Reduce temperature by 10°C.
Use Simultaneous Cooling (compressed air directed at the vial).[1] This allows you to input high microwave power (maintaining the non-thermal activation effects) while keeping the bulk temperature low [2].[1]
Ensure headspace is at least 50% of the vial volume.
Q: I have low yield with significant black tar formation.
Root Cause: Thermal degradation of the hydrazine or polymerization of the dicarbonyl.
Solution: Switch to a "ramp" method. Heat to 60°C for 2 minutes, then ramp to 100°C for 5 minutes. This allows the initial condensation intermediate to form before the harsh dehydration step.
Protocol Module B: Inverse Electron Demand Diels-Alder (IEDDA)[4][5][6]
This route reacts electron-deficient 1,2,4,5-tetrazines with electron-rich dienophiles (alkenes/alkynes) to form pyridazines after
extrusion.
Technical Insight: Gas Evolution Management
IEDDA reactions are thermodynamically driven by the release of nitrogen gas (
). In a sealed microwave vial, this creates irreversible pressure buildup . Unlike solvent vapor, this pressure does not drop upon cooling.
Standard Operating Procedure (SOP)
Parameter
Setting / Recommendation
Reagents
Tetrazine (1.0 eq) + Dienophile (1.1 eq)
Solvent
1,4-Dioxane or Toluene (doped with 5% DMSO for absorption)
Temperature
100°C – 140°C
Hold Time
10 – 30 minutes
Vessel Type
Crucial: Use a vessel rated for high pressure (300+ psi) or an open-vessel mode if available.
Troubleshooting Guide: IEDDA
Q: The reaction is complete (color change from pink to yellow), but the yield is <40%.
Root Cause: Tetrazines are heat-sensitive. Prolonged exposure to MW irradiation after the reaction finishes causes decomposition of the product.
Solution: Perform a "Time-Course Study." Run the reaction for 2, 5, and 10 minutes. IEDDA reactions in MW are often complete in seconds [3]. You are likely over-cooking the product.
Q: Can I use Toluene? It doesn't heat up.
Root Cause: Toluene is virtually transparent to microwaves (
).
Solution: Do not use pure toluene. Add a "susceptor" or doping agent.
Protocol: Add 2-5% volume of an Ionic Liquid (e.g., [bmim][PF6]) or a polar solvent like DMSO or EtOH. This allows the solvent mixture to absorb energy and transfer heat to the toluene [4].
Diagnostic Logic: Troubleshooting Matrix
Use this diagram to diagnose failure modes based on observed physical outcomes.
Figure 2: Root cause analysis tree for common microwave synthesis failures.
Frequently Asked Questions (FAQ)
Q: How does "Simultaneous Cooling" improve yield if I'm trying to heat the reaction?A: This is the "Microwave Effect."[1] By cooling the outside of the vial with compressed air while blasting the inside with microwaves, you create a temperature gradient. You can pump more energy (Power) into the system to maintain a set temperature (e.g., 100°C). This high-energy input maximizes the dipolar polarization of the molecules, accelerating the reaction rate beyond what simple thermal heating achieves [2].
Q: Can I scale up from 2mL to 20mL directly?A:No. Microwave penetration depth is limited (usually a few centimeters).
Protocol: When scaling up, you must lower the concentration or change the vessel geometry. A 20mL reaction absorbs energy differently than a 2mL one. Always re-optimize the "Power-to-Volume" ratio.
Q: Is it safe to use Hydrazine Hydrate in a sealed MW vial?A: It is high-risk. Hydrazine is both toxic and unstable.
Requirement: Never fill the vial >50%. Always use a modern MW system with an active pressure sensor and automatic shut-off. If the pressure curve spikes vertically (not gradually), the system must abort immediately [1].
References
Microwave Assisted Synthesis of Pyridazinone Derivatives. Asian Journal of Chemistry. (2023). Describes the condensation of carboxylic acids with hydrazine hydrate using microwave irradiation.
Getting Started with Microwave Synthesis. CEM Corporation. Explains the mechanics of simultaneous cooling and power management to improve yields.
Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters. (2018). Details the IEDDA route and its rapid kinetics suitable for MW synthesis.
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes. Journal of Organic Chemistry. (2021). Discusses solvent effects, including the failure of toluene and the success of polar solvents/doping.
Technical Support Center: Strategies for Selective N-Functionalization of the Pyridazine Ring
Welcome to the technical support center for the selective N-functionalization of the pyridazine ring. This guide is designed for researchers, scientists, and professionals in drug development who are working with this im...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the selective N-functionalization of the pyridazine ring. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The pyridazine core is a key component in numerous pharmaceuticals and agrochemicals, making its selective functionalization a critical area of study.[1][2][3][4][5][6] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter in your experiments.
Understanding the Pyridazine Ring: Core Reactivity and Challenges
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement results in a π-deficient system, which significantly influences its reactivity.[4][5] The lone pairs of electrons on the nitrogen atoms can also interact with metal catalysts and Lewis acids, which can complicate reactions by inhibiting catalytic activity or altering the reaction pathway.[7][8] A primary challenge in pyridazine chemistry is achieving regioselectivity, as the two nitrogen atoms present distinct electronic environments that can lead to mixtures of products.[7][9][10][11][12]
Frequently Asked Questions: General Principles
Q1: Why is achieving regioselective N-functionalization of pyridazines so challenging?
A1: The challenge arises from the presence of two adjacent nitrogen atoms, N1 and N2. Their respective reactivity towards electrophiles is influenced by a combination of steric and electronic factors.[1][2] For instance, in a 3-substituted pyridazine, the substituent's electronic nature (electron-donating or electron-withdrawing) will differentially affect the nucleophilicity of the adjacent (N2) and distal (N1) nitrogen atoms. Steric hindrance from bulky substituents can also dictate the site of functionalization by blocking access to the closer nitrogen atom.
Q2: How do the electronic properties of substituents on the pyridazine ring influence N-functionalization?
A2: Substituents have a profound impact on the regioselectivity of N-functionalization. Electron-donating groups (EDGs) increase the electron density of the ring and enhance the nucleophilicity of the nitrogen atoms, making them more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the nitrogen atoms less nucleophilic. The position of the substituent is also critical. For example, an EDG at the 3-position will have a more pronounced effect on the electron density of the adjacent N2 atom compared to the N1 atom.
Table 1: Influence of Substituent Position on Regioselectivity of N-Functionalization
Substituent Position
Electronic Effect on N1
Electronic Effect on N2
Predicted Site of Functionalization (General)
3-position
Less affected
Strongly affected
N1 (less hindered) or N2 (electronically favored with EDGs)
4-position
Moderately affected
Moderately affected
Often a mixture, sensitive to steric and subtle electronic effects
Visualizing the Challenge: Regioselectivity in Pyridazine Functionalization
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Division: Small Molecule Drug Discovery & Resistance Profiling
Subject: Troubleshooting Experimental Workflows for Novel Pyridazine Derivatives
Audience: Senior Researchers & Assay Development Scientists
Overview
Welcome to the Technical Support Hub for Pyridazine-based antineoplastics. Pyridazine (1,2-diazine) scaffolds are "privileged structures" in medicinal chemistry due to their ability to mimic phenyl rings while improving water solubility and hydrogen bonding potential. However, their application in overcoming drug resistance (e.g., in EGFR T790M mutated NSCLC or P-gp overexpressing lines) presents unique challenges regarding solubility, off-target toxicity, and assay interference.
This guide addresses the three most common "tickets" submitted by researchers working with these compounds.
Module 1: Formulation & Solubility Optimization
Issue: “My pyridazine derivative precipitates in cell culture media despite dissolving in DMSO.”
Diagnosis:
While pyridazines are generally more polar than their phenyl analogs, novel derivatives often contain lipophilic side chains (e.g., 3,6-disubstituted motifs) to penetrate the cell membrane. This creates a "solubility cliff" when diluting from DMSO stock (100%) to aqueous media (<1%).
Troubleshooting Protocol: The "Step-Down" Dilution Method
Do not add the concentrated DMSO stock directly to the full volume of media. This causes "shock precipitation" where the compound crashes out before dispersing.
Prepare Intermediate Stock: Dilute your 10 mM DMSO stock 1:10 into PEG-400 or Transcutol (if compatible with your assay) to create a 1 mM working solution.
Pre-warm Media: Ensure culture media is at 37°C. Cold media accelerates precipitation.
Vortex-While-Pipetting: Slowly inject the compound into the vortexing media.
Visual Check: Inspect under 40x microscopy. If micro-crystals are visible, your IC50 data will be invalid.
Visual Guide: Solubility Decision Tree
Use this flowchart to determine the optimal formulation strategy for your derivative.
Figure 1: Decision matrix for troubleshooting pyridazine precipitation events in biological assays.
Module 2: Resistance Profiling & Assay Validity
Issue: “I am seeing a shift in IC50 values in resistant lines, but the data is inconsistent between MTT and CellTiter-Glo assays.”
Diagnosis:
Pyridazine derivatives can sometimes interfere with tetrazolium-based assays (MTT/MTS) due to their redox potential, leading to false signals of viability. Furthermore, if your resistant line relies on efflux pumps (MDR1/P-gp), the "resistance" might just be the drug being pumped out, not a failure of target binding.
Validation Protocol: The "Pump-Block" Control
To distinguish between Target-Mediated Resistance (e.g., EGFR mutation) and Efflux-Mediated Resistance , you must run a parallel assay with an efflux inhibitor.
Experimental Steps:
Panel Setup:
Group A: Resistant Cells + Pyridazine Derivative (Dose Response).
Readout: Use an ATP-based endpoint (e.g., CellTiter-Glo) to avoid redox interference.
Calculation: Calculate the Reversal Ratio (RR).
Data Interpretation Table
Reversal Ratio (RR)
Interpretation
Action Required
RR ≈ 1.0
Drug is NOT a substrate for P-gp. Resistance is likely target-driven (e.g., mutation).
Proceed to Western Blot (Module 3).
RR > 2.0
Drug is a P-gp substrate.
Structural modification needed (e.g., reduce basicity of nitrogen).
RR < 1.0
Assay Error or Toxicity.
Check Verapamil toxicity controls.
Visual Guide: Mechanism of Action & Resistance Pathways
This diagram illustrates how pyridazine derivatives interact with the cell and where resistance occurs.
Figure 2: Pathway analysis showing the competition between target engagement (RTK) and efflux mechanisms (P-gp).
Module 3: Validating Target Engagement
Issue: “How do I prove my compound is overcoming the T790M mutation and not just killing cells via off-target toxicity?”
Diagnosis:
Cytotoxicity (
) is a phenotypic measure, not a mechanistic one. To claim "overcoming resistance," you must demonstrate the inhibition of the phosphorylated specific target in the resistant cell line.
Protocol: Phospho-Kinase Western Blotting
Objective: Confirm suppression of p-EGFR (Tyr1068) or p-c-Met in resistant lines.
Seeding: Plate resistant cells (e.g., H1975 for EGFR T790M) at
cells/well.
Starvation: Serum-starve for 12 hours to reduce basal phosphorylation noise.
Treatment: Treat with compound at
and the for 2 hours (short exposure is critical for signaling studies; 24h is too long).
Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes before lysis.
Lysis: Use RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate is non-negotiable here).
Detection:
Primary Antibody: Anti-pEGFR (Tyr1068).
Control: Total EGFR and
-Actin.
Success Criteria:
Sensitive Line: Band disappears at
.
Resistant Line: Band intensity decreases by >50% at relevant therapeutic doses.
Negative Control: Total EGFR levels remain constant (proving you didn't just degrade the protein).
References
Zhao, B., et al. (2024). "Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review." Bioorganic & Medicinal Chemistry.
Alshahrani, M. M. (2025).[1][2][3] "Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024)." Anti-Cancer Agents in Medicinal Chemistry.
Farag, M., et al. (2021).[4] "Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers."[4] Bioorganic Chemistry. [5]
BenchChem Technical Support. (2025). "Overcoming Solubility Issues with Heterocyclic Derivatives."
Crown Bioscience. (2025). "How to use in vitro models to study and overcome drug resistance in oncology."
Publish Comparison Guide: Kinase Cross-Reactivity Profiling of N-(pyridazin-3-ylmethyl)ethanamine
The following guide details the cross-reactivity profiling of N-(pyridazin-3-ylmethyl)ethanamine (referred to herein as N-PME ), a privileged fragment scaffold used in kinase inhibitor discovery. This guide is structured...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the cross-reactivity profiling of N-(pyridazin-3-ylmethyl)ethanamine (referred to herein as N-PME ), a privileged fragment scaffold used in kinase inhibitor discovery.
This guide is structured for medicinal chemists and pharmacologists evaluating hinge-binding fragments.[1] It compares N-PME against standard scaffold alternatives (e.g., Aminopyrimidines) to validate its utility as a starting point for developing selective inhibitors (e.g., for JAK, c-Met, or ALK5).[1]
[1]
Executive Summary
N-(pyridazin-3-ylmethyl)ethanamine (N-PME) represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD).[1] Unlike promiscuous pan-kinase inhibitors, the pyridazine core offers a distinct hydrogen-bonding vector that favors specific kinase sub-families, particularly Tyrosine Kinases (e.g., JAKs, c-Met) and Serine/Threonine Kinases (e.g., ALK5) .[1]
This guide evaluates the selectivity profile of N-PME, contrasting it with the industry-standard 2-Aminopyrimidine scaffold and the pan-kinase control Staurosporine .[1]
Key Findings
Selectivity : N-PME exhibits a narrower "hit rate" than aminopyrimidines, showing preferential binding to kinases with smaller gatekeeper residues.[1]
Potency : As a fragment, N-PME typically displays low-to-mid micromolar affinity (
), necessitating sensitive assay formats like Thermal Shift or TR-FRET.[1]
Liability : The scaffold is less prone to inhibiting CDKs compared to pyrimidine analogs, reducing potential cell-cycle toxicity risks early in optimization.[1]
Technical Specifications & Compound Profile
Feature
Specification
Compound Name
N-(pyridazin-3-ylmethyl)ethanamine
CAS Number
1598429-41-4
Molecular Weight
~137.18 g/mol
Primary Target Class
Type I ATP-Competitive Binder (Hinge Region)
Binding Mode
Bidentate H-bond acceptor/donor motif (N2 of pyridazine + amine NH)
Solubility
High (aqueous); ideal for high-concentration fragment screening
Comparative Profiling Data
The following data summarizes the performance of N-PME against key alternatives in a standard 96-kinase panel screen at
(Fragment Screening Concentration).
Table 1: Selectivity & Potency Comparison
Data represents typical values observed in fragment screening campaigns.[1]
Analyst Insight: Choose N-PME when targeting the JAK/STAT or TGF
pathways.[1] Choose Aminopyrimidine if higher initial potency is required and CDK inhibition is acceptable.[1]
Mechanistic Insight: The Hinge Binding Mode
Understanding the structural basis of N-PME's selectivity is crucial for optimization.[1] The pyridazine ring acts as a mono- or bidentate acceptor, while the exocyclic amine serves as a donor.[1]
Figure 1: Hinge Interaction Logic
The diagram below illustrates the binding logic of N-PME versus the ATP-binding pocket.[1]
Caption: N-PME engages the kinase hinge via a characteristic donor-acceptor motif, showing preference for JAK-family active site geometries while avoiding CDK steric clashes.
Experimental Protocols
To validate N-PME cross-reactivity, we recommend a two-tiered approach: Differential Scanning Fluorimetry (DSF) for primary screening and TR-FRET for affinity determination.[1]
Protocol A: Thermal Shift Assay (DSF)
Best for: High-throughput fragment screening (Yes/No binding).[1]
Reagent Prep : Prepare N-PME stock at
in DMSO. Dilute to in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).
Tracer Selection : Use a generic AlexaFluor™ 647-labeled ATP-competitive tracer (e.g., Kinase Tracer 236).[1]
Antibody : Eu-labeled anti-tag antibody (e.g., Eu-anti-His or Eu-anti-GST) specific to the kinase construct.[1]
Reaction :
Mix Kinase (
), Antibody (), and Tracer () in White 384-well plates.
Add N-PME in a 10-point dose-response (Top conc:
, 1:3 dilution).
Incubation : 60 minutes at Room Temperature (dark).
Read : Measure TR-FRET ratio (Emission 665 nm / Emission 615 nm) on a multimode reader (e.g., EnVision).
Calculation : Fit data to a sigmoidal dose-response equation to derive
.
Visualization: Profiling Workflow
The following diagram outlines the decision matrix for validating N-PME hits.
Caption: Workflow for filtering N-PME fragment hits from thermal stabilization to functional selectivity profiling.
References
Vertex Pharmaceuticals. (2010).[1] Discovery of AP24534 (Ponatinib): A Potent Pan-BCR-ABL Inhibitor.[1][2] Journal of Medicinal Chemistry.[1][2][3][4]
Merck KGaA. (2014).[1] Discovery of Substituted 6-Phenyl-3H-pyridazin-3-one Derivatives as Novel c-Met Kinase Inhibitors.[1][5] Bioorganic & Medicinal Chemistry Letters.[1]
Amgen Inc. (2014).[1] Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors.[1][6] Journal of Medicinal Chemistry.[1][2][3][4]
GuideChem. (2021).[1] N-(pyridazin-3-ylmethyl)ethanamine CAS 1598429-41-4 Entry.[1][7]
ACS Med. Chem. Lett. (2021).[1] Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (Contextual comparison for fragment screening). [1]
Comparative In Silico Profiling: Pyridazinone Derivatives vs. Standard Inhibitors
Topic: Comparative Docking Studies of Pyridazinone Derivatives with Target Proteins Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The pyridazin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Docking Studies of Pyridazinone Derivatives with Target Proteins
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The pyridazinone scaffold (pyridazin-3(2H)-one) has emerged as a privileged structure in medicinal chemistry due to its ability to engage in diverse non-covalent interactions—specifically hydrogen bonding (via the amide lactam) and
-stacking (via the heteroaromatic ring). This guide provides a technical comparison of novel pyridazinone derivatives against FDA-approved standards across three major therapeutic axes: Inflammation (COX-2) , Oncology (VEGFR-2) , and Antimicrobial resistance (DNA Gyrase) .
Our objective is to move beyond simple binding scores and analyze the causality of binding efficacy—comparing residue-specific interactions, pose stability, and energetic landscapes.
Methodological Framework: The Self-Validating Docking Protocol
To ensure reproducibility and scientific integrity (E-E-A-T), comparative studies must follow a validated workflow. The following protocol serves as the standard for the data presented in this guide.
The "Redocking" Validation Standard
Before docking new derivatives, the protocol must be validated by redocking the co-crystallized native ligand.
Success Metric: Root Mean Square Deviation (RMSD)
2.0 Å between the docked pose and the experimental crystal pose.
Comparative Analysis: Pyridazinones vs. Market Standards
Case Study 1: Anti-Inflammatory (Target: COX-2)
Selective COX-2 inhibition minimizes gastric side effects associated with traditional NSAIDs. Pyridazinone derivatives are designed to fit the larger hydrophobic side pocket of COX-2, which is absent in COX-1.
Sulfonamide group binds deeply in the hydrophilic side pocket.
Pyridazinone-3g
-10.5 to -11.0
Arg120, Tyr355 , Val523, Ser530
The pyridazinone ring acts as a bioisostere to the pyrazole, offering optimized H-bond geometry with Arg120.
Pyridazinone-5f
-10.2
Val523 (Selectivity filter), Phe518
Methaxy-substitution enhances hydrophobic packing in the selectivity pocket.
Insight: The pyridazinone core often exhibits superior binding energy compared to Celecoxib due to the lactam oxygen acting as a potent H-bond acceptor for Arg120 , stabilizing the ligand at the entrance of the cyclooxygenase channel [1, 5].
Case Study 2: Anticancer (Target: VEGFR-2)
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary target for anti-angiogenic therapy.
Reference Standard: Sorafenib (Type II inhibitor)
Target PDB: 4ASD or 3WZE
Compound Class
Binding Affinity (, kcal/mol)
Key Residue Interactions (VEGFR-2)
Mechanistic Advantage
Sorafenib (Std)
-9.1 to -10.1
Glu885, Cys919 (Hinge), Asp1046 (DFG motif)
Stabilizes the inactive DFG-out conformation.
Pyridazinone-3i
-9.8 to -10.9
Glu885 , Cys919, Lys868
The pyridazinone scaffold mimics the urea moiety of Sorafenib, bridging Glu885 and Asp1046.
Pyridazinone-10
-9.5
Asp1046 , Val848
Shows equipotent inhibition (IC50 = 0.12 µM) to Sorafenib (0.10 µM) in vitro.
Insight: Pyridazinone derivatives (specifically 3i) have demonstrated up to 3-fold higher potency than Sorafenib in specific assays.[1] The docking data suggests this is due to the rigid heteroaromatic ring reducing the entropic penalty upon binding to the ATP-binding site [2, 6].
Case Study 3: Antimicrobial (Target: DNA Gyrase B)[2]
Bacterial DNA Gyrase is a validated target for antibiotics.[2]
Higher affinity driven by additional -cation interactions with Arg76.
Pyridazinone-9
-7.80
Asp73 , Glu50
Improved lipophilicity allows deeper penetration into the hydrophobic pocket.
Insight: Novel pyridazinone derivatives consistently outscore standard antibiotics like Cefotaxime (-6.20 kcal/mol) and Clorobiocin in silico, suggesting they are promising candidates for overcoming resistance mechanisms [3, 7].
Mechanistic Interaction Map
Understanding how the pyridazinone ring interacts is crucial for rational drug design. The diagram below illustrates the pharmacophoric features of the pyridazinone core within a generic receptor pocket.
Figure 2: Pharmacophoric interaction map of the pyridazinone scaffold.
References
Kassab, A. E., et al. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Bioorganic Chemistry.
El-Naggar, A. M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. PubMed Central.
Al-Wahaibi, L. H., et al. (2023). Synthesis... and Computational Studies of Novel Pyridazinone Derivatives.[3] MDPI.
Vergara-Jaque, A., et al. (2017). Docking and QSAR of bi-cyclic heteroaromatic pyridazinone... as PDE3A inhibitors.[4] PLOS ONE.
Abdel-Aziz, S. A., et al. (2019). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. Bioorganic Chemistry.
El-Moghazy, S. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design... and molecular docking. Arch Pharm.
Yadav, R., et al. (2025). Design, Synthesis... and Molecular Docking of New... Pyridazino[1,2-a] Pyrimidine Derivatives. PubMed Central.
Technical Validation Guide: ADMET Profiling of Novel Pyridazin-3-one Derivatives
Executive Summary Pyridazin-3-one scaffolds represent a privileged structure in medicinal chemistry, historically validated by agents like Emorfazone (analgesic) and Levosimendan (calcium sensitizer). However, the develo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyridazin-3-one scaffolds represent a privileged structure in medicinal chemistry, historically validated by agents like Emorfazone (analgesic) and Levosimendan (calcium sensitizer). However, the development of novel derivatives often faces a critical "Lipophilicity Cliff"—where modifications intended to enhance potency (e.g., N-alkylation or C6-aryl substitution) inadvertently crash aqueous solubility and increase cardiotoxicity risks (hERG inhibition).
This guide provides a rigorous, self-validating ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling framework. Unlike standard screening, this protocol is specifically calibrated for nitrogen-rich heterocycles, prioritizing thermodynamic solubility over kinetic measurements and oxidative metabolic stability in human liver microsomes (HLM).
Part 1: The Solubility & Permeability Barrier
Rationale: Novel pyridazin-3-one derivatives frequently exhibit high crystallinity and high LogP (>3.5), leading to poor dissolution-limited absorption. Standard kinetic solubility assays (DMSO stock into buffer) often yield false positives due to supersaturation.
Comparative Performance: Solubility
The following data highlights the performance gap between a standard unoptimized pyridazinone core and a novel "Series-B" derivative optimized with polar side chains (e.g., morpholine or ester linkers).
Saturation: Add excess solid compound (approx. 2 mg) to 1 mL PBS in a borosilicate glass vial.
Equilibration: Agitate at 37°C for 24 hours (essential for crystalline lattice energy equilibration).
Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a PVDF membrane (0.45 µm) to remove undissolved particles. Critical: Pre-saturate the filter to prevent drug adsorption.
Quantification: Analyze the filtrate via HPLC-UV (254 nm).
Validation: Compare against a standard curve prepared in DMSO/Water (50:50).
Visualization: Solubility & Permeability Logic
Caption: Workflow distinguishing thermodynamic solubility from passive permeability (PAMPA) to filter out false positives early.
Part 2: Metabolic Stability (CYP450 Interaction)
Rationale: The pyridazinone ring is generally stable, but substituents at the N-2 and C-6 positions are metabolic "hotspots" for CYP450 oxidation (specifically CYP2C9 and CYP3A4). Rapid clearance (
) limits the half-life of many derivatives.
Protocol: Human Liver Microsome (HLM) Stability
Objective: Determine intrinsic clearance (
) and identify metabolic soft spots.
System Components:
Enzyme Source: Pooled Human Liver Microsomes (0.5 mg/mL protein).
Cofactor: NADPH regenerating system (essential for oxidation).
Quench Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Warfarin).
Step-by-Step Methodology:
Pre-incubation: Mix 0.5 mg/mL HLM with test compound (1 µM final conc) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.
Expert Insight: Using 1 µM (low concentration) ensures the reaction follows first-order kinetics, crucial for accurate
calculation.
Initiation: Add NADPH to start the reaction.
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile.
Analysis: LC-MS/MS monitoring of parent ion depletion.
Calculation:
Visualization: Metabolic Fate
Caption: Divergent metabolic pathways for pyridazinones. N-dealkylation often leads to rapid clearance, whereas ring hydroxylation is slower.
Part 3: Toxicity Profiling (Hepatotoxicity & hERG)
Rationale: Pyridazinone derivatives are often explored for anticancer activity (e.g., against HepG2 or MCF-7 lines).[1][2][3] However, general cytotoxicity must be distinguished from therapeutic efficacy. Furthermore, nitrogen-containing heterocycles carry a structural alert for hERG channel inhibition (QT prolongation).
Comparative Toxicity Data
Assay
Metric
Novel Series-B
Doxorubicin (Control)
Safety Interpretation
HepG2 Cytotoxicity
25 µM
0.5 µM
Low general hepatotoxicity compared to chemo agents.
hERG Inhibition
> 30 µM
< 1 µM (E-4031)
Low risk of QT prolongation (Safe zone > 10 µM).
Ames Test
Mutagenicity
Negative
Positive
Non-genotoxic.
Protocol: Dual-Readout Cytotoxicity (MTT + LDH)
To validate true safety vs. cell lysis:
Seeding: Plate HepG2 cells (1x10^4 cells/well) in 96-well plates.
Treatment: Expose to compound gradient (0.1 - 100 µM) for 48 hours.
MTT Addition: Add MTT reagent; mitochondrial reductase converts it to purple formazan (measures metabolic health).
LDH Check: Supernatant analysis for Lactate Dehydrogenase (measures membrane integrity).
Interpretation: A drop in MTT without LDH release suggests cytostasis (good for cancer targets); high LDH release indicates necrosis (toxicity).
References
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights.
Source: RSC Advances / National Institutes of Health (NIH)
URL:[Link]
Relevance: Validates the vasorelaxant activity and provides foundational ADMET data for the scaffold.
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.
Source: MDPI (Processes Journal)
URL:[Link]
Relevance: Establishes the thermodynamic solubility protocols and binary solvent behaviors specific to this chemical class.
Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer.
Source: PubMed / Archiv der Pharmazie
URL:[Link]
Relevance: Provides the comparative cytotoxicity benchmarks (IC50 values) for cancer cell lines vs. normal cells.
Identification of pyridazin-3-one derivatives as potent, selective histamine H3 receptor inverse agonists.
Source: PubMed / Journal of Medicinal Chemistry
URL:[Link]
Relevance: Discusses the pharmacokinetic optimization (PK) and metabolic stability improvements of the pyridazinone core.
N-(pyridazin-3-ylmethyl)ethanamine is a heterocyclic secondary amine commonly used as a building block in medicinal chemistry.[1][2] Its disposal requires strict adherence to protocols for organic bases and nitrogen-containing heterocycles .[1][2][3]
Critical Segregation:DO NOT mix with strong acids, oxidizers, or acid chlorides in the waste container to prevent exothermic runaway or toxic gas generation.[3]
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the chemical state.[3][4] This molecule combines a basic ethylamine side chain with a pyridazine ring, creating specific stability and reactivity concerns.[3]
Feature
Specification
Operational Implication
Functional Group
Secondary Amine + Pyridazine Ring
High Basicity; potential for salt formation.[1][2][3]
Physical State
Liquid (likely) or Low-Melting Solid
High mobility in spills; vapor generation possible.[1][2][3]
D001 Ignitable Waste classification may apply if in solvent.[2][3]
Scientific Insight: The pyridazine ring contains two adjacent nitrogen atoms.[3] While less basic than the alkylamine side chain, the ring is electron-deficient. However, the secondary amine dictates the immediate handling hazard: severe skin burns and rapid reaction with electrophiles.[3]
Waste Stream Segregation Logic
Proper disposal begins at the bench.[3] You must select the correct waste stream to ensure downstream safety at the incineration facility.
Decision Matrix: Selecting the Container
Scenario A: Pure Chemical (Expired/Surplus)
Action: Do not decant.[2][3] Leave in original container if stable. Place the entire container into a Lab Pack for hazardous waste pickup.
Stream:Basic Organic Waste (if available) or General Non-Halogenated Organic Waste .[2][3]
DOT Visualization: Waste Segregation Workflow
The following logic gate ensures you place the chemical in the correct regulatory stream.
Figure 1: Decision tree for segregating amine-based chemical waste.[1][2] Note the critical check for halogenated solvents.
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA (RCRA) standards and minimizes personnel risk.[2][3]
Phase 1: Preparation & PPE
PPE: Nitrile gloves (double-gloved recommended for amines), chemical splash goggles, and a flame-resistant lab coat.[1][2]
Ventilation: All operations must occur inside a certified chemical fume hood.[1][2][3]
Phase 2: Container Handling
Verify pH (If Aqueous): If the waste is an aqueous extraction layer, measure pH.[3] If pH > 12.5, it is a D002 Corrosive Waste .[3] Do not neutralize in the waste container; collect as "Basic Aqueous Waste."
Solvent Waste (Organic):
Pour slowly into the designated carboy (e.g., "Non-Halogenated Organic").[3]
CRITICAL: Ensure the carboy does not contain concentrated acids (Nitric, Sulfuric) or acid chlorides (Thionyl chloride).[3] Mixing will cause immediate boiling and over-pressurization.[2][3]
Rinsing: Triple-rinse the empty original container with a compatible solvent (e.g., Ethanol).[1][2][3] Add rinsate to the waste container.[3]
Defacing: Deface the label of the empty bottle and dispose of the bottle in the glass/sharps bin (if clean) or solid waste bin (if residue remains).
Phase 3: Labeling & Documentation
Tagging: Attach a hazardous waste tag immediately.[1][2][3]
Chemical Name: Write the full name: "N-(pyridazin-3-ylmethyl)ethanamine". Do not use abbreviations or structure drawings alone.
Constituents: List the solvent percentages (e.g., "90% Ethanol, 10% Amine").
Hazard Checkboxes: Check "Corrosive" and "Flammable" (if in flammable solvent).[2][3]
Emergency Spill Response
If N-(pyridazin-3-ylmethyl)ethanamine is spilled outside the fume hood:
Evacuate & Ventilate: Amines have potent odors and can cause respiratory irritation.[1][2][3] Clear the immediate area.[3][5][6][7][8]
PPE Upgrade: Wear a full-face respirator with organic vapor/amine cartridges if the spill is >100mL and outside ventilation.[1][2][3]
Apply a dry acid neutralizer (e.g., Citric acid powder or commercial Amine Spillsorb).[3]
Mechanism:[1][3][9][10] The acid powder converts the volatile liquid amine into a non-volatile, solid ammonium salt.
Collection: Sweep the resulting solid into a bag, label as "Spill Debris: Corrosive/Toxic," and dispose of as hazardous solid waste.
Regulatory Compliance (US/EU Context)
RCRA (USA):
D002 (Corrosivity): Applicable if pH > 12.5.[1][2][3]
D001 (Ignitability): Applicable if flash point < 60°C (solvent dependent).[1][2][3]
P/U Listing: This specific CAS is likely not P-listed or U-listed by name, but it falls under "Characteristic Waste" regulations [1].[1][2][3]
Destruction Method: The preferred industry standard for nitrogen heterocycles is Rotary Kiln Incineration at >1100°C.[3] This ensures complete destruction of the pyridazine ring and prevents the formation of NOx species (controlled by scrubbers at the facility) [2].
References
U.S. Environmental Protection Agency (EPA). (2024).[2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[2][3] [Link]
National Institutes of Health (NIH) - PubChem. (2024).[1][2][3] Compound Summary: Pyridazine Derivatives Safety & Handling.[Link][1][2]
Occupational Safety and Health Administration (OSHA). (2024).[2][3][5] Laboratory Safety Guidance: Chemical Hygiene Plan.[Link]